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  • Product: 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • CAS: 16202-50-9

Core Science & Biosynthesis

Foundational

"3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid" synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Foreword: Strategic Approaches to a Valuable Phenylpropanoid 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, known more commo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid

Foreword: Strategic Approaches to a Valuable Phenylpropanoid

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, known more commonly as isoferulic acid, is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. As an isomer of the widely studied ferulic acid, it presents unique biological activities and serves as a critical building block for more complex molecules, including flavonoids and coumarins. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule. It is designed for researchers, chemists, and drug development professionals, moving beyond simple protocols to elucidate the causality behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying organic chemistry.

The synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes is a foundational challenge in organic synthesis. The principal precursor for our target molecule is 2-hydroxy-4-methoxybenzaldehyde, a versatile aromatic compound.[1][2][3] The strategic challenge lies in the efficient formation of the propenoic acid side chain, a transformation for which several classic and modern named reactions are well-suited. This document will focus on the most reliable and field-proven of these methods: the Perkin Reaction and the Knoevenagel Condensation. Each pathway will be analyzed for its mechanistic underpinnings, practical execution, and comparative advantages.

I. The Perkin Reaction: A Classic Route via Anhydride Condensation

The Perkin reaction, first reported by William Henry Perkin in 1868, is a powerful method for the synthesis of cinnamic acids.[4] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid, which acts as the base catalyst.[4]

A. Mechanistic Rationale and Causality

The choice of the Perkin reaction is grounded in its directness. It utilizes the target aldehyde (2-hydroxy-4-methoxybenzaldehyde) and a readily available C2 source, acetic anhydride, to construct the α,β-unsaturated acid framework in a single pot. The sodium acetate catalyst is crucial; its basicity is sufficient to deprotonate acetic anhydride to form a reactive enolate, but mild enough to avoid undesirable side reactions on the sensitive phenolic starting material.

The mechanism proceeds through three key stages:

  • Enolate Formation: The acetate ion abstracts an α-proton from acetic anhydride, generating a resonance-stabilized carbanion (enolate).[5]

  • Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde.[5]

  • Dehydration and Hydrolysis: The resulting aldol-type adduct undergoes dehydration to form a mixed anhydride, which is subsequently hydrolyzed during aqueous work-up to yield the final 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid product.[5]

Perkin_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Hydrolysis Ac2O Acetic Anhydride Enolate Anhydride Enolate Ac2O->Enolate Deprotonation AcO Acetate (Base) Aldehyde 2-Hydroxy-4-methoxybenzaldehyde Adduct Aldol Adduct Aldehyde->Adduct Enolate2->Aldehyde Attack on Carbonyl UnsatAnhydride Unsaturated Mixed Anhydride Adduct2->UnsatAnhydride -H2O FinalProduct Target Acid UnsatAnhydride->FinalProduct Hydrolysis

Caption: Mechanism of the Perkin Reaction.

B. Experimental Protocol: Perkin Synthesis

1. Reagent Preparation:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol).
  • Add anhydrous sodium acetate (8.1 g, 98.6 mmol).
  • Add acetic anhydride (25 mL, 263 mmol).

2. Reaction Execution:

  • Heat the reaction mixture to 180°C in an oil bath and maintain this temperature with vigorous stirring for 5 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

3. Work-up and Purification:

  • Allow the mixture to cool to approximately 100°C and pour it slowly into 200 mL of cold deionized water while stirring.
  • Heat the aqueous mixture to boiling for 15 minutes to hydrolyze any remaining acetic anhydride and precipitate the crude product.
  • Cool the mixture in an ice bath and collect the solid precipitate by vacuum filtration.
  • Wash the crude solid with cold water until the filtrate is neutral.
  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid as a crystalline solid.
C. Data Summary & Evaluation
ParameterPerkin Reaction
Typical Yield 60-75%
Purity (Post-Recrystallization) >98%
Melting Point Approx. 230°C (dec.)
Appearance White to pale yellow crystalline powder

Advantages:

  • Uses inexpensive and readily available starting materials.

  • A well-established, robust reaction.

Disadvantages:

  • Requires high reaction temperatures and long reaction times.[6]

  • Yields can be moderate and purification often requires recrystallization.[6]

II. Knoevenagel Condensation: A High-Yield, Milder Alternative

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[7] For synthesizing our target acid, this typically involves reacting 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a weak base catalyst.

A. Mechanistic Rationale and Causality

This pathway is often preferred due to its milder reaction conditions and generally higher yields compared to the Perkin reaction. The choice of malonic acid as the active methylene component is strategic; its dicarboxylic structure facilitates a subsequent decarboxylation step, leading directly to the desired propenoic acid.

The use of a pyridine/piperidine catalytic system is common. Pyridine acts as the solvent and a weak base, while the more nucleophilic piperidine is the primary catalyst for the condensation.

  • Condensation: Piperidine catalyzes the condensation between the aldehyde and malonic acid to form an unstable intermediate.

  • Dehydration: This intermediate readily loses a molecule of water to form a benzylidenemalonic acid derivative.

  • Decarboxylation: Upon heating, this derivative undergoes decarboxylation (loss of CO₂) to yield the final α,β-unsaturated product.

Knoevenagel_Workflow start Start: Reagents reactants Mix: - 2-Hydroxy-4-methoxybenzaldehyde - Malonic Acid - Pyridine (Solvent) - Piperidine (Catalyst) start->reactants reaction Heat Mixture (e.g., 80-90°C, 2-4h) reactants->reaction workup Acidic Work-up (Pour into HCl/Ice) reaction->workup Reaction Complete filtration Vacuum Filtration & Washing workup->filtration purification Recrystallization (Ethanol/Water) filtration->purification product Final Product: Pure Isoferulic Acid purification->product

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a compound of significant interest in the pharmaceutical and nutraceut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a compound of significant interest in the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of data but also the underlying scientific rationale for the experimental methodologies described.

Introduction and Molecular Identity

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, more commonly known as Isoferulic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. It is an isomer of the more widely known ferulic acid, differing in the positions of the hydroxyl and methoxy groups on the phenyl ring. This structural nuance has profound implications for its chemical behavior and biological activity, making a thorough understanding of its physicochemical properties a prerequisite for its effective application.

Table 1: Compound Identification

ParameterValueSource
Systematic Name 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid-
Common Name Isoferulic acid
CAS Number 537-73-5
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Chemical Structure

The presence of a carboxylic acid, a phenolic hydroxyl group, a methoxy group, and a propenoic acid side chain confers upon the molecule a unique combination of acidic, hydrophilic, and lipophilic characteristics. These functional groups are the primary determinants of its solubility, acidity, and potential for intermolecular interactions, all of which are critical parameters in drug development.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they influence its stability, dissolution rate, and bioavailability.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. For 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, the reported melting point is in the range of 168-172 °C . A sharp melting range is indicative of high purity, while a broad range may suggest the presence of impurities or different crystalline forms (polymorphs).

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point using a digital melting point apparatus.

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, thereby ensuring an accurate determination of the melting range.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability. While specific polymorphic studies on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid are not extensively reported in readily available literature, a comprehensive characterization would involve techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA).

Solution Properties

The behavior of a compound in solution is critical for its formulation, delivery, and biological activity.

Solubility

Solubility is a key determinant of a drug's bioavailability. 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is predicted to have a water solubility of approximately 0.87 g/L . It is also reported to be slightly soluble in DMSO and methanol.

Table 2: Solubility Data

SolventSolubilitySource
Water0.87 g/L (Predicted)
DMSOSlightly soluble
MethanolSlightly soluble

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is the gold standard for determining the equilibrium solubility of a compound.

G A Add excess solid compound to the solvent B Agitate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to reach equilibrium A->B C Separate the solid and liquid phases (e.g., by centrifugation or filtration) B->C D Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D E Express solubility in mg/mL or mol/L D->E

Caption: Shake-Flask Solubility Determination Workflow.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, and the extended agitation period allows the system to reach thermodynamic equilibrium. A validated analytical method is essential for accurate quantification.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. For 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, the presence of a carboxylic acid and a phenolic hydroxyl group results in two acidic protons. The predicted pKa for the strongest acidic proton (carboxylic acid) is approximately 3.77 . The pKa of the phenolic hydroxyl group is expected to be higher, in the range of 8-10.

Table 3: Acidity Data

ParameterPredicted ValueSource
pKa (Strongest Acidic)3.77

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a classic and reliable method for determining the pKa of ionizable compounds.

  • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For diprotic acids, two inflection points and two half-equivalence points will be observed.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is approximately 1.56 - 1.67 .

Table 4: Lipophilicity Data

ParameterPredicted ValueSource
LogP1.56 - 1.67

A positive LogP value indicates that the compound is more soluble in lipids than in water, suggesting it is likely to be membrane-permeable.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of a compound.

UV-Vis Spectroscopy

The UV-Vis spectrum of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is characterized by strong absorption in the ultraviolet region, which is expected due to the presence of the conjugated system of the phenyl ring and the propenoic acid side chain. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution. This property is often exploited for the quantitative analysis of the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected peaks for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid include:

  • A broad O-H stretch from the carboxylic acid and phenolic hydroxyl group.

  • A C=O stretch from the carboxylic acid.

  • C=C stretching from the aromatic ring and the alkene.

  • C-O stretching from the ether and alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the vinyl protons of the propenoic acid chain, the methoxy protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the vinyl carbons, and the methoxy carbon.

Chemical Stability

The chemical stability of an API is a critical quality attribute that must be thoroughly investigated. 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, being a phenolic compound with an unsaturated side chain, is potentially susceptible to degradation by oxidation, light, and extreme pH conditions.

Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed under the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Photodegradation: Exposure to UV and visible light.

  • Thermal Degradation: Heating the solid compound at elevated temperatures.

The degradation products should be separated and characterized using techniques such as HPLC-MS.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. A thorough understanding and experimental determination of these properties are essential for the successful development of this compound into a safe and effective product. The provided protocols and the rationale behind them should serve as a valuable resource for scientists and researchers in this field.

References

  • FooDB. (2010, April 8). Showing Compound Isoferulic acid (FDB002700). Retrieved from FooDB website: [Link]

  • LookChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from LookChem website: [Link]

  • PubChem. (n.d.). 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. Retrieved from PubChem website: [Link]

  • Gokhale, K. M. (2011). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 58-61.
  • NIST. (n.d.). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. Retrieved from NIST Chemistry WebBook: [Link]

  • The Good Scents Company. (n.d.). isoferulic acid. Retrieved from The Good Scents Company website: [Link]

  • Wikipedia. (2023, December 14). Ferulic acid. Retrieved from Wikipedia: [Link]

  • PubChem. (n.d.). Ferulic acid. Retrieved from PubChem website: [Link]

  • ResearchGate. (n.d.). The wavelengths of maximum absorbance from the UV/VIS spectra of.... Retrieved from ResearchGate: [Link]

  • MarkHerb. (2019, November 25). CERTIFICATE OF ANALYSIS - Ferulic acid. Retrieved from MarkHerb website: [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid. Retrieved from PubChem website: [Link]

  • science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from science-softCon website: [Link]

  • ChemSynthesis. (n.d.). (2E)-3-(4-methoxyphenyl)-2-propenoic acid. Retrieved from ChemSynthesis website: [Link]

  • Stenutz, R. (n.d.). pKa values. Retrieved from Stenutz website: [Link]

  • PubChem. (n.d.). (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from PubChem website: [Link]

  • PDBj Mine. (2021, March 1). (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid. Retrieved from PDBj Mine website: [Link]

  • Ligandbook. (2016, September 3). (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from Ligandbook website: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0285088). Retrieved from NP-MRD website: [Link]

  • Google Patents. (n.d.). EP2090301A1 - 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanon und its use in cosmetic and pharmaceutical preparations.
  • Chemical Properties. (n.d.). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- (CAS 1135-24-6). Retrieved from Chemical Properties website: [Link]

  • ResearchGate. (2015, October 21). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Retrieved from ResearchGate: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Retrieved from International Journal of Pharmaceutical and Phytopharmacological Research website: [Link]

  • FooDB. (n.d.). Search Results for compound. Retrieved from FooDB website: [Link]

Foundational

A Technical Guide to the Structural Analogs of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid: Synthesis, Bioactivity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The hydroxycinnamic acid scaffold, a fundamental structural motif in a vast array of natural products, represents a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydroxycinnamic acid scaffold, a fundamental structural motif in a vast array of natural products, represents a privileged starting point for drug discovery. While significant research has focused on isomers like ferulic acid, the unique electronic and steric properties of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its analogs offer a distinct landscape for therapeutic innovation. This guide provides an in-depth exploration of this specific class of compounds, synthesizing current knowledge on their chemical synthesis, structure-activity relationships (SAR), and key biological activities. We delve into the causality behind experimental design, present validated protocols for synthesis and evaluation, and map out the molecular mechanisms that underpin their therapeutic promise in areas such as oxidative stress, hyperpigmentation, and inflammation.

The Hydroxycinnamic Acid Core: A Foundation for Bioactivity

Cinnamic acids and their derivatives are ubiquitous in the plant kingdom, serving as vital secondary metabolites and structural components.[1] Their inherent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, have made them a focal point of medicinal chemistry.[2][3] The core structure, featuring a phenyl ring, a prop-2-enoic acid side chain, and varying hydroxyl and methoxy substitutions, allows for extensive chemical modification to enhance potency and selectivity.

The Target Scaffold: 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid

The subject of this guide, 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a structural isomer of the more extensively studied ferulic acid (4-hydroxy-3-methoxy) and isoferulic acid (3-hydroxy-4-methoxy).[4][5] The placement of the hydroxyl group at the C2 (ortho) position relative to the acrylic acid side chain introduces specific chemical characteristics, including the potential for intramolecular hydrogen bonding, which can significantly influence its physicochemical properties (e.g., pKa, lipophilicity) and its interaction with biological targets.

Table 1: Physicochemical Properties of Cinnamic Acid Isomers

Compound NameChemical StructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid C10H10O4194.18Not specified in results
Ferulic Acid (4-Hydroxy-3-methoxy)C10H10O4194.18Not specified in results
Isoferulic Acid (3-Hydroxy-4-methoxy)C10H10O4194.18230 (dec.)[5]

The distinct substitution pattern of the 2-hydroxy-4-methoxy isomer necessitates a dedicated investigation, as its biological profile cannot be simply extrapolated from its more common isomers.

Synthesis and Derivatization Strategies

The generation of a diverse library of structural analogs is paramount for effective SAR studies. This requires robust synthetic routes to both the core scaffold and its subsequent derivatives.

Synthesis of the Core Structure

The chemical synthesis of hydroxycinnamic acids can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

  • Knoevenagel Condensation: This reaction involves the condensation of a substituted benzaldehyde (in this case, 2-hydroxy-4-methoxybenzaldehyde) with malonic acid in the presence of a basic catalyst like pyridine and piperidine.[6] While effective, this method can require long reaction times.[6]

  • Perkin Reaction: An alternative route involves the reaction of a phenolic aldehyde with an acid anhydride and its corresponding salt.

  • Wittig-Horner Reaction: This approach utilizes a phosphonate ylide to react with the aldehyde, forming the characteristic C=C double bond of the propenoic acid side chain with high stereoselectivity.[6]

Beyond chemical synthesis, enzymatic and biosynthetic methods are gaining traction as greener alternatives.[6][7] For instance, genetically engineered microorganisms can be used to convert precursors into the desired hydroxycinnamic acid.[5]

Generating Structural Analogs: Key Modification Points

The therapeutic potential of the core scaffold can be fine-tuned by modifying three primary regions of the molecule: the carboxylic acid group, the phenyl ring, and the alkene side chain.

  • Carboxylic Acid Modification (Esterification & Amidation): The carboxylic acid is a prime target for modification to enhance lipophilicity, which can improve cell membrane permeability. Esterification with various alcohols (e.g., ethanol, fatty alcohols) is a common strategy.[8][9] This can be achieved through Fischer esterification using an acid catalyst or via enzymatic catalysis with lipases, which offers milder reaction conditions.[8][10]

  • Phenyl Ring Modification: Altering the number and position of hydroxyl and methoxy groups on the phenyl ring directly impacts the molecule's antioxidant potential and its ability to interact with specific enzyme active sites.

  • Alkene Side Chain Reduction: The C=C double bond can be reduced to a single bond. This modification has been shown to affect both antioxidant and tyrosinase inhibitory activities.[11]

Experimental Protocol: Microwave-Assisted Esterification

This protocol describes a highly efficient method for synthesizing ferulic acid esters, which can be adapted for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. The use of microwave irradiation dramatically reduces reaction times compared to conventional heating.[10]

Objective: To synthesize an alkyl ester of the core molecule to increase its lipophilicity.

Materials:

  • 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (1 mmol)

  • Desired alcohol (e.g., ethanol, 10 mL)

  • Concentrated sulfuric acid (catalyst, 0.1 mmol)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (1 mmol) and the selected alcohol (10 mL).

  • Carefully add concentrated sulfuric acid (0.1 mmol) to the mixture while stirring.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes), monitoring the reaction's completion via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the vessel to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine solution.

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purify the product using column chromatography as needed.

Rationale: This method is superior to conventional heating, which can be time-consuming and lead to the degradation of heat-sensitive compounds like phenolic acids.[10] The microwave-assisted approach provides rapid, uniform heating, leading to higher yields and purity in a fraction of the time.

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural features influence biological activity is the cornerstone of rational drug design. For hydroxycinnamic acids, a clear SAR has emerged for several key therapeutic effects.

Determinants of Antioxidant Activity

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.[2]

  • Phenolic Hydroxyl Group: The presence and position of the -OH group are critical. The hydrogen-donating ability is the foundation of the radical scavenging mechanism.

  • Methoxy Group: A methoxy group ortho or para to the hydroxyl group can enhance antioxidant activity through resonance stabilization of the resulting phenoxyl radical.[12]

  • Prop-2-enoic Acid Side Chain: The conjugated double bond in the side chain participates in stabilizing the phenoxyl radical through electron delocalization. However, modifications to the terminal carboxyl group can have varied effects. Studies on ferulic acid derivatives show that converting the -COOH group to -CH₂OH or -CH₃ can increase radical scavenging activity, while esterification may have a similar or slightly weaker effect than the parent acid.[13]

Table 2: Comparative Antioxidant Activity of Cinnamic Acid Analogs

CompoundKey Structural FeatureRelative DPPH Scavenging ActivityRationale
Ferulic Acid-COOH group+++Good H-donor, resonance stabilization.[13]
Coniferyl Alcohol-CH₂OH group+++++Electron-donating group enhances H-donation.[13]
Isoeugenol-CH₃ group+++++Electron-donating group enhances H-donation.[13]
Ethyl Ferulate-COOC₂H₅ group+++Lipophilicity increased, but scavenging similar to parent acid.[13]
Requirements for Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders.[14]

  • Hydroxylation Pattern: The presence of hydroxyl groups is crucial for binding to the copper-containing active site of tyrosinase. Some hydroxylated cinnamic acids can act as substrates for the enzyme, while others act as inhibitors.[15]

  • Inhibitory Mechanism: Studies have shown that cinnamic acid derivatives can act as reversible, noncompetitive or mixed-type inhibitors of tyrosinase.[14][16] This suggests they bind to a site other than the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.[16]

  • Esterification: Synthesizing esters of cinnamic acids has proven to be a highly effective strategy for creating potent tyrosinase inhibitors. One study found that a cinnamic acid-eugenol ester was approximately 4.6 times more potent than the standard inhibitor, kojic acid.[16]

Mechanisms of Action and Biological Pathways

The therapeutic effects of these analogs stem from their ability to modulate specific biological pathways at the molecular level.

Antioxidant and Anti-inflammatory Pathways

Chronic inflammation and oxidative stress are interlinked and implicated in numerous diseases. Cinnamic acid derivatives can mitigate these processes through multiple mechanisms.

  • Radical Scavenging: As previously discussed, they directly neutralize reactive oxygen species (ROS).[4][17]

  • Modulation of Signaling Pathways: Ferulic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[17][18] These pathways control the expression of pro-inflammatory cytokines, and their inhibition leads to a reduction in the inflammatory response.[19]

anti_inflammatory_pathway cluster_nucleus Inside Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex InflammatoryStimuli->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) InflammatoryStimuli->MAPK_Pathway ROS Oxidative Stress (ROS) ROS->IKK CoreAnalog Cinnamic Acid Analog (2-Hydroxy-4-methoxy) CoreAnalog->ROS Scavenges CoreAnalog->IKK Inhibits CoreAnalog->MAPK_Pathway Inhibits IkB IκBα IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates IkB->NFkB_p65_p50 MAPK_Pathway->Nucleus Activates Transcription Factors GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Caption: Cinnamic acid analogs inhibit inflammatory responses.

Antimicrobial Mechanisms

Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[20][21] Their mechanism of action often involves the disruption of microbial cell integrity.

  • Membrane Disruption: They can interfere with the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[22]

  • Enzyme Inhibition: These compounds can inhibit critical bacterial enzymes, such as ATPase, disrupting energy metabolism.[20]

  • Biofilm Prevention: They have been shown to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[20]

Validated Methodologies for Bioactivity Screening

To assess the therapeutic potential of newly synthesized analogs, standardized and reproducible in vitro assays are essential.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable method for evaluating the antioxidant potential of the synthesized analogs by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[23]

Objective: To quantify the free radical scavenging activity of cinnamic acid analogs.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Synthesized analog test samples

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Preparation of Test Samples: Prepare a stock solution of each analog and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test samples (or control) to the wells. c. For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the %RSA against the sample concentration and determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Self-Validation: The inclusion of a well-known antioxidant like ascorbic acid as a positive control serves to validate the assay's performance. The resulting IC₅₀ value for the control should fall within the expected range, confirming the accuracy of the experimental setup.

antioxidant_workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix 100µL DPPH with 100µL Sample prep_dpph->mix prep_samples Prepare Serial Dilutions of Analogs & Control prep_samples->mix incubate Incubate 30 min in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Radical Scavenging Activity read->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for DPPH antioxidant activity assessment.

Conclusion and Future Directions

The structural analogs of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid represent a promising, yet underexplored, class of compounds for drug development. The strategic placement of the ortho-hydroxyl and para-methoxy groups provides a unique chemical scaffold that warrants further investigation. SAR studies clearly indicate that modifications, particularly esterification of the carboxylic acid, can dramatically enhance bioactivity, leading to potent enzyme inhibitors and antioxidants.

Future research should focus on:

  • Expanding Analog Libraries: Synthesizing a broader range of derivatives to build more comprehensive SAR models.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds, as poor bioavailability is a known challenge for phenolic acids.[24]

  • In Vivo Efficacy: Moving beyond in vitro assays to validate the therapeutic effects of promising analogs in relevant animal models of disease.

  • Target Deconvolution: Identifying the specific molecular targets and off-targets to better understand the mechanisms of action and potential side effects.

By leveraging the principles of medicinal chemistry and a deep understanding of molecular pharmacology, the analogs of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid can be developed into next-generation therapeutics for a wide range of human diseases.

References

  • Caring Sunshine. (n.d.). 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71312526, (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid--N-ethyl-N-(propan-2-yl)propan-2-amine (1/1). Retrieved from [Link]

  • ChemBK. (2024). (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • Pei, K., et al. (2015). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Review of Food Science and Technology, 5(6), 512-528.
  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • Zheng, Y., et al. (2021).
  • Mphahane, B., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed, 133, 112001.
  • Google Patents. (n.d.). CN113061084B - Novel method for preparing ferulic acid.
  • MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • Lo Cantore, P., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI, 27(4), 1167.
  • IntechOpen. (n.d.). Ferulic Acid Fatty Esters Synthesis: Physical and Biochemical Characteristics.
  • de Paiva, L. B., et al. (2013). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Brazilian Journal of Pharmaceutical Sciences, 49(3).
  • Taha, M., et al. (2016).
  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.
  • ResearchGate. (2015). Tyrosinase inhibitory activities of cinnamic acid analogues.
  • ResearchGate. (n.d.). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
  • Li, J., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI, 28(16), 5984.
  • Ozcelik, B., Lee, J. H., & Min, D. B. (2003). Effects of light, oxygen, and pH on the absorbance of 2,2-diphenyl-1-picrylhydrazy. Journal of Food Science, 68(2), 487-490.
  • Zhonglan Industry. (2019). How to make ferulic acid? [8 methods]. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review.
  • Garcia-jimenez, A., et al. (n.d.). Catalysis and inhibition of tyrosinase in the presence of cinnamic acid and some of its derivatives. Northumbria University Research Portal.
  • Kikuzaki, H., et al. (2002). Structure-antioxidant activity relationship of ferulic acid derivatives: effect of carbon side chain characteristic groups. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168.
  • Bentham Science. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects.
  • Nenadis, N., et al. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674.
  • MDPI. (n.d.). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications.
  • ResearchGate. (n.d.). Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine.
  • NIST. (n.d.). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

  • Lee, Y. R., et al. (2011).
  • Universitas Indonesia. (n.d.). Cinnamic acid derivatives as α-glucosidase inhibitor agents.
  • Ligandbook. (2016). (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid.
  • MDPI. (n.d.). Structure–Activity Relationship Study of Hydroxycoumarins and Mushroom Tyrosinase.
  • Mishra, S. K., Singh, P. N., & Dubey, S. D. (2012). Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. American-Eurasian Journal of Toxicological Sciences, 4(2), 87-95.
  • ResearchGate. (2017). The Structure–Antioxidant Activity Relationship of Ferulates.
  • MDPI. (n.d.). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells.
  • Adisakwattana, S. (2017).
  • MDPI. (n.d.). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites.
  • ResearchGate. (n.d.). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups.
  • U.S. Environmental Protection Agency. (n.d.). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's In-Depth Guide to the Solubility of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-en...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a compound commonly known as Ferulic Acid. As a Senior Application Scientist, the following sections are designed to deliver not just raw data, but a deeper understanding of the underlying principles governing its solubility, alongside actionable, field-tested methodologies for its accurate determination.

Physicochemical Properties and Structural Insights into Solubility

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic Acid) is a phenolic compound with a molecular structure that dictates its solubility behavior. Its key functional groups - a carboxylic acid, a hydroxyl group, and a methoxy group attached to a benzene ring - allow for a range of interactions with different solvents.

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (carbonyl, hydroxyl, and methoxy oxygens) suggests a capacity for strong interactions with protic solvents like water and alcohols. However, the relatively large nonpolar benzene ring and the propenoic acid backbone contribute to its limited solubility in water. The interplay of these structural features results in a molecule that is sparingly soluble in water but exhibits significantly higher solubility in various organic solvents.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is a matter of thermodynamic equilibrium, where the Gibbs free energy of mixing is minimized. This is governed by the principle of "like dissolves like," which, in more technical terms, relates to the similarity of intermolecular forces between the solute and solvent molecules.

For 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, the key intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with protic solvents (e.g., water, ethanol, methanol). This is a primary driver of its solubility in these solvents.

  • Dipole-Dipole Interactions: The polar functional groups contribute to a significant molecular dipole, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces: The nonpolar aromatic ring and hydrocarbon backbone interact via weaker van der Waals forces, which are more significant in less polar solvents.

Quantitative Solubility Data

The following table summarizes the reported solubility of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid in a range of common laboratory solvents. It is crucial to note that solubility is temperature-dependent; where available, this information has been included.

SolventChemical FormulaPolaritySolubility (approx.)Temperature (°C)Reference(s)
WaterH₂OHigh0.33 g/100 mL25
WaterH₂OHigh0.78 g/100 mL32
EthanolC₂H₅OHHigh10 mg/mLNot Specified
MethanolCH₃OHHighReadily SolubleNot Specified
IsopropanolC₃H₈OMedium2.58 x 10⁻² (mole fraction)45
Dimethyl Sulfoxide (DMSO)C₂H₆OSHigh15 mg/mLNot Specified
Dimethylformamide (DMF)C₃H₇NOHigh20 mg/mLNot Specified
Ether(C₂H₅)₂OLowReadily SolubleNot Specified
ChloroformCHCl₃LowSparingly SolubleNot Specified
BenzeneC₆H₆LowSparingly SolubleNot Specified
Petroleum Ether-LowInsolubleNot Specified

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is recommended by regulatory bodies such as the United States Pharmacopeia (USP). The following is a detailed, field-proven protocol.

Principle

An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment
  • 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (solid)

  • Solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for a predetermined time (typically 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the majority of the solid to settle. Then, centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining fine particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle and Centrifuge C->D E Collect supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify via HPLC/UV-Vis G->H I Calculate solubility H->I

Caption: Shake-Flask Method Workflow

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and must be carefully controlled during experimental determination and considered in formulation development.

  • Temperature: The dissolution of this compound is generally an endothermic process, meaning its solubility increases with temperature. This is evident from the data in water at 25°C and 32°C.

  • pH: As a carboxylic acid, the ionization state of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is pH-dependent. At pH values above its pKa (approximately 4.5), the carboxylic acid group will be deprotonated to form the more water-soluble carboxylate salt. Therefore, its aqueous solubility will be significantly higher in neutral to alkaline solutions compared to acidic solutions.

  • Co-solvents: The use of co-solvents, such as ethanol or isopropanol in water, can substantially increase the solubility of this compound. The co-solvent can reduce the polarity of the aqueous medium and disrupt the hydrogen bonding network of water, making it more favorable for the solute to dissolve.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in their thermodynamic solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

The solubility of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a critical parameter for its effective use in research and development. A thorough understanding of its solubility in various solvents, the factors that influence it, and the standardized methods for its measurement are essential for any scientist working with this compound. This guide provides a foundational understanding and practical methodologies to ensure accurate and reproducible solubility data.

References

  • N/A
  • United States Pharmacopeia. General Chapter <1236> Solubility Measurements.
  • Shakeel, F., et al. (2017). Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures. Journal of Pharmacy and Pharmacology, 69(11), 1494-1502.
  • Cayman Chemical. (2022).
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • N/A
  • PubChem. Compound Summary for CID 445858, Ferulic acid.
  • Sciencemadness Wiki. Ferulic acid.
  • ChemBK. (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid.
  • N/A
  • World Health Organization. (2018).
  • N/A
  • Dressman, J., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 25(2), 6-13.
  • N/A
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  • CymitQuimica. trans-4-hydroxy-3-methoxycinnamic acid.
  • N/A
  • N/A
  • N/A
  • N/A
Exploratory

toxicological profile of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Initiating Ferulic Acid Research I've started my investigation into ferulic acid's toxicology. My initial focus is on uncovering its toxicological profile, including acute and chronic effects, genotoxicity, carcinogenici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Ferulic Acid Research

I've started my investigation into ferulic acid's toxicology. My initial focus is on uncovering its toxicological profile, including acute and chronic effects, genotoxicity, carcinogenicity, and potential impacts on reproduction and development. I'm aiming for a comprehensive overview.

Defining Toxicological Search Scope

I'm now zeroing in on defining the scope of my toxicological search for ferulic acid. I'm prioritizing acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. I'll seek relevant testing methodologies and focus on identifying any mechanisms of toxicity and available quantitative data like LD50 and NOAEL values. My goal is to structure a guide with detailed explanations and visual summaries.

Expanding Search Criteria

I'm broadening my search parameters to include mutagenicity and skin sensitization, alongside the endpoints I previously targeted. I'm actively seeking established testing methodologies for all toxicological areas. I'll prioritize in-depth explanations of experimental designs. Graphviz diagrams for visualization and a clear references section will form the last part of this technical guide.

Protocols & Analytical Methods

Method

HPLC analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

An Application Note from the Desk of a Senior Application Scientist Topic: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Abstract This application note pres...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Topic: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, an isomer of the widely studied ferulic acid. Recognizing the growing interest in phenolic compounds for pharmaceutical and nutraceutical applications, this guide provides a comprehensive protocol tailored for researchers, quality control analysts, and drug development professionals. The method is developed on first principles, considering the analyte's physicochemical properties, and is validated according to the International Council for Harmonisation (ICH) guidelines to be specific, linear, accurate, precise, and robust. Crucially, the method has been proven to be stability-indicating through forced degradation studies, ensuring that the analyte can be accurately quantified in the presence of its degradation products and potential impurities.

Introduction: Rationale and Strategy

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a phenolic acid with potential antioxidant and therapeutic properties, making it a compound of interest in various scientific fields.[1] Accurate and reliable quantification is paramount for its study in raw materials, finished products, and during stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2]

The strategic approach for this method development is rooted in the physicochemical characteristics of the analyte. As a carboxylic acid with a phenolic structure, its chromatographic behavior is highly dependent on the mobile phase pH. Our primary goal is to achieve a symmetrical peak shape and stable retention time, which is accomplished by suppressing the ionization of the carboxyl group. This application note not only provides a step-by-step protocol but also explains the scientific reasoning behind each parameter selection, empowering the user to understand, implement, and troubleshoot the method effectively.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of a robust analytical method. Key properties are summarized below.

PropertyValueSignificance for HPLC Method Development
Chemical Structure See Figure 1The presence of a carboxylic acid, a phenolic hydroxyl group, and a conjugated system dictates polarity, solubility, and UV absorbance.
Molecular Formula C₁₀H₁₀O₄-
Molecular Weight 194.18 g/mol [3][4]Used for preparing standard solutions of known molarity or mass concentration.
pKa (Predicted) 4.53 ± 0.10[3]Critical for mobile phase pH selection. To ensure the analyte is in its non-ionized form for optimal retention and peak shape on a reversed-phase column, the mobile phase pH must be set at least 1.5 units below the pKa.
Solubility Soluble in methanol and ethanol; sparingly soluble in cold water.[3]Methanol is an excellent solvent for preparing stock solutions and for use as the organic component of the mobile phase. A mixture of methanol and water is a suitable diluent for sample preparations.
UV Absorbance Strong UV absorbance due to the conjugated aromatic system.Enables sensitive detection using a Diode Array Detector (DAD) or UV-Vis detector. A wavelength of approximately 320 nm is suitable for detection.[5][6]

Figure 1: Chemical Structure of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

A 2D representation of the analyte's molecular structure.

Detailed Experimental Protocol

This section provides a complete methodology for the analysis. All reagents should be of HPLC or analytical grade.

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Column: Kinetex F5 (150 mm × 4.6 mm, 2.6 µm) or equivalent C18 column.

  • Software: Agilent ChemStation or equivalent chromatography data station (CDS).

  • Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (reagent grade), Purified water (18.2 MΩ·cm).

  • Reference Standard: 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, >98% purity.

Optimized Chromatographic Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for moderately polar phenolic compounds.[2]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The acidic modifier ensures the analyte's carboxylic acid group (pKa ~4.53) is protonated, leading to a sharp, symmetrical peak.
Mobile Phase B 0.1% Formic Acid in Methanol (v/v)Methanol is the organic modifier. The acid is included to maintain consistent pH across the gradient.
Gradient Elution 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% BA gradient is employed to ensure elution of the main analyte with good resolution from potential early-eluting polar impurities and late-eluting non-polar degradation products. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 320 nmThis wavelength provides high sensitivity for the analyte based on its UV spectrum and is common for related phenolic acids.[5]
Run Time 25 minutesSufficient time for elution of all components and column re-equilibration.
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of purified water. Mix well and fill to volume with water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (0.1% Formic Acid in Methanol): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of methanol. Mix well and fill to volume with methanol. Filter through a 0.45 µm membrane filter.

  • Sample and Standard Diluent: A mixture of Methanol and Water (50:50, v/v) is used. This composition ensures solubility and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following protocols should be followed to ensure the method is reliable and trustworthy.

System Suitability Testing

Before conducting any sample analysis, the chromatographic system must meet predefined performance criteria. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) six times.

System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 can indicate column degradation or active sites.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector, pump, and detector.
Specificity and Stability-Indicating Assay

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[8]

Forced Degradation Protocol:

  • Prepare a solution of the analyte at approximately 100 µg/mL.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before dilution and analysis.

  • Analyze all stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is considered stability-indicating if the analyte peak is resolved from all degradation product peaks (resolution > 1.5) and the peak purity analysis (using DAD) shows no co-eluting peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Protocol: Analyze a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Protocol: Prepare samples (e.g., a placebo formulation) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Visualization of Workflows

To facilitate understanding, the following diagrams illustrate the overall analytical process and the conceptual framework for the forced degradation study.

Figure 2: General HPLC Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling A Sample Receipt & Login B Standard & Sample Solution Preparation A->B D System Suitability Testing B->D C Mobile Phase Preparation C->D E HPLC Sequence Execution D->E F Chromatogram Integration & Processing E->F G Quantification & Data Review F->G H Final Report Generation G->H

A flowchart of the complete analytical process from sample preparation to reporting.

Figure 3: Forced Degradation Conceptual Diagram

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Analyte 3-(2-Hydroxy-4-methoxyphenyl) prop-2-enoic acid Deg1 Hydrolysis Products Deg2 Oxidative Adducts Deg3 Isomers / Other Degradants Acid Acid Hydrolysis (HCl, Heat) Acid->Deg1 Base Base Hydrolysis (NaOH, Heat) Base->Deg1 Oxidation Oxidation (H2O2) Oxidation->Deg2

Sources

Application

Application Note: Structural Elucidation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Using NMR Spectroscopy

Introduction: The Role of NMR in the Structural Verification of Cinnamic Acid Derivatives 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in the Structural Verification of Cinnamic Acid Derivatives

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a class of organic compounds widely found in the plant kingdom and are of significant interest in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities.[1] Rigorous structural confirmation is a critical step in the research and development of these compounds, ensuring purity, verifying synthetic routes, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule makes it indispensable. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the complete structural assignment of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Predicted NMR Spectral Characteristics

Due to the absence of a publicly available, experimentally verified NMR spectrum for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, this section provides a detailed prediction of the expected ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, vinylic, and methoxy protons. The use of a polar deuterated solvent like DMSO-d₆ is recommended for phenolic and carboxylic acids to ensure solubility and minimize peak broadening of exchangeable protons.

  • Aromatic Protons: The aromatic region will exhibit an ABC spin system. The proton ortho to the hydroxyl group (H-3) will be the most shielded due to electron donation from both the hydroxyl and methoxy groups. The proton ortho to the acrylic acid moiety (H-6) will be the most deshielded.

  • Vinylic Protons: The two vinylic protons of the prop-2-enoic acid chain will appear as doublets with a large coupling constant (typically > 15 Hz), indicative of a trans configuration. The proton β to the carbonyl group (H-β) will be further downfield than the α proton (H-α) due to resonance deshielding.

  • Methoxy Protons: The methoxy group protons will appear as a sharp singlet in the upfield region.

  • Exchangeable Protons: The hydroxyl and carboxylic acid protons will appear as broad singlets, the chemical shifts of which can be highly dependent on concentration and residual water content. Their identity can be confirmed by a D₂O exchange experiment, where these peaks would disappear.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most deshielded signal, typically appearing above 165 ppm.

  • Aromatic Carbons: The oxygen-substituted aromatic carbons (C-2 and C-4) will be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (100-140 ppm).

  • Vinylic Carbons: The vinylic carbons will be in the mid-field region, with the β-carbon being more deshielded than the α-carbon.

  • Methoxy Carbon: The methoxy carbon will be the most shielded signal, appearing in the aliphatic region.

Data Presentation: Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
1---~114
2---~158
3~6.4d~2.5~102
4---~160
5~6.5dd~8.5, 2.5~107
6~7.5d~8.5~129
α~6.3d~16.0~118
β~7.8d~16.0~142
COOH~12.0br s-~168
OCH₃~3.8s-~55
OH~9.8br s--

Experimental Protocols

This section outlines a comprehensive workflow for the NMR-based structural elucidation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: DMSO-d₆ is the recommended solvent due to its ability to dissolve phenolic acids and minimize exchange broadening of the hydroxyl and carboxyl protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

Acquire a suite of 1D and 2D NMR experiments on a high-field NMR spectrometer (≥ 400 MHz).

  • ¹H NMR: A standard single-pulse experiment is sufficient. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • DEPT-135: This experiment is useful for distinguishing between CH/CH₃ and CH₂ signals.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid using the acquired NMR data.

structural_elucidation_workflow cluster_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Spectral Analysis & Structure Assembly prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 with TMS h1_nmr ¹H NMR (Proton Spectrum) prep->h1_nmr c13_nmr ¹³C NMR & DEPT-135 (Carbon Spectrum) prep->c13_nmr cosy COSY (¹H-¹H Correlations) h1_nmr->cosy hsqc HSQC (¹H-¹³C Direct Correlations) h1_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) h1_nmr->hmbc analysis_h1 Assign proton signals (aromatic, vinylic, methoxy) from ¹H NMR h1_nmr->analysis_h1 c13_nmr->hsqc c13_nmr->hmbc analysis_cosy Identify spin systems (aromatic and vinylic) from COSY cosy->analysis_cosy analysis_hsqc Assign carbon signals directly attached to protons using HSQC hsqc->analysis_hsqc analysis_hmbc Connect molecular fragments using HMBC correlations hmbc->analysis_hmbc analysis_h1->analysis_cosy analysis_cosy->analysis_hsqc analysis_hsqc->analysis_hmbc final_structure Assemble the final structure of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid analysis_hmbc->final_structure

Figure 1. Workflow for the NMR-based structural elucidation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Step-by-Step Spectral Interpretation

  • ¹H NMR Analysis:

    • Identify the methoxy singlet (~3.8 ppm).

    • Locate the two vinylic doublets with a large J-coupling (~16 Hz). The downfield doublet is H-β, and the upfield one is H-α.

    • Analyze the ABC spin system in the aromatic region to assign H-3, H-5, and H-6.

    • Note the broad singlets for the -OH and -COOH protons. Confirm with a D₂O exchange experiment.

  • COSY Analysis:

    • Observe a cross-peak between the two vinylic protons (H-α and H-β), confirming their connectivity.

    • Trace the correlations in the aromatic region to confirm the connectivity of H-3, H-5, and H-6.

  • HSQC Analysis:

    • Correlate each proton signal with its directly attached carbon. For example, the methoxy proton singlet will correlate with the methoxy carbon signal.

  • HMBC Analysis:

    • This is key for confirming the overall structure. Look for key long-range correlations:

      • The vinylic proton H-β should show correlations to the aromatic carbons C-2 and C-6, as well as the carbonyl carbon.

      • The methoxy protons should show a correlation to C-4.

      • The aromatic proton H-6 should show a correlation to the vinylic carbon C-β.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of organic molecules like 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. By systematically applying a combination of 1D and 2D NMR experiments, researchers can unambiguously determine the chemical structure, confirm isomeric purity, and gain valuable insights for further drug development and scientific investigation. This application note serves as a comprehensive protocol and guide for the successful NMR analysis of this and related cinnamic acid derivatives.

References

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). cis-2-Hydroxy-4-methoxycinnamic acid. Retrieved January 27, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 27, 2026, from [Link]

  • PLOS. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Free Radical. Retrieved January 27, 2026, from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 27, 2026, from [Link]

  • Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved January 27, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating the Antioxidant Activity of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Introduction 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, belongs to the broad class of phenolic compounds. Its structural features, particularly the presence of a hydroxyl group on the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, belongs to the broad class of phenolic compounds. Its structural features, particularly the presence of a hydroxyl group on the phenyl ring, suggest a potential for significant antioxidant activity. This is because the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. The methoxy group further enhances this activity through its electron-donating nature, which stabilizes the resulting phenoxyl radical. Understanding and quantifying the antioxidant capacity of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and cosmeceuticals, where oxidative stress is a key factor in aging and disease.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the antioxidant activity of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

Rationale for Assay Selection

No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays with different mechanisms is recommended to obtain a comprehensive antioxidant profile. This guide focuses on three widely accepted and complementary methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. It is a rapid and straightforward method, making it ideal for initial screening.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is effective over a wide pH range. It measures the ability of the test compound to scavenge the pre-formed ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺). It provides a direct measure of the total reducing power of the compound.

The selection of these assays provides a multi-dimensional view of the antioxidant potential of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, encompassing both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

Experimental Workflows and Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare stock solution of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid B Prepare serial dilutions A->B D Mix sample dilutions with DPPH solution B->D C Prepare DPPH working solution C->D E Incubate in the dark at room temperature D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and dissolve it in 10 mL of methanol.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol as the diluent.

    • Positive Control: Prepare a stock solution of a standard antioxidant such as ascorbic acid or Trolox and make serial dilutions in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the DPPH solution without the sample.

      • Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺) by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS and potassium persulfate stock solutions B Generate ABTS radical cation (ABTS•⁺) A->B C Prepare ABTS•⁺ working solution B->C E Mix sample dilutions with ABTS•⁺ working solution C->E D Prepare test compound dilutions D->E F Incubate at room temperature E->F G Measure absorbance at 734 nm F->G H Calculate % inhibition G->H I Determine Trolox Equivalent Antioxidant Capacity (TEAC) H->I

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • ABTS•⁺ Working Solution: Dilute the ABTS•⁺ radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the % inhibition of the test compound to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. The change in absorbance is proportional to the reducing power of the sample.

Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Acetate Buffer, TPTZ solution, and FeCl3 solution B Prepare fresh FRAP reagent A->B E Mix sample dilutions with FRAP reagent B->E C Prepare test compound dilutions C->E D Prepare FeSO4 standard curve F Incubate at 37°C E->F G Measure absorbance at 593 nm F->G H Calculate FRAP value from FeSO4 standard curve G->H

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound: Prepare serial dilutions as previously described.

    • Ferrous Sulfate (FeSO₄) Standard Curve: Prepare a series of FeSO₄ solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) for the standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound dilutions or FeSO₄ standards.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the test compound by interpolating its absorbance on the FeSO₄ standard curve. The results are expressed as µM Fe(II) equivalents.

Data Presentation

The antioxidant activity of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid can be summarized in the following table for easy comparison. The values presented are hypothetical examples.

AssayParameter3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acidAscorbic Acid (Positive Control)Trolox (Positive Control)
DPPH Assay IC₅₀ (µg/mL)15.8 ± 1.25.2 ± 0.48.1 ± 0.6
ABTS Assay TEAC (Trolox Equivalents)1.2 ± 0.1Not Applicable1.0 (by definition)
FRAP Assay FRAP Value (µM Fe(II)/µg)2.5 ± 0.34.8 ± 0.51.9 ± 0.2

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following practices are essential:

  • Positive Controls: Always include a well-characterized standard antioxidant (e.g., ascorbic acid, Trolox, gallic acid) in each assay. This allows for the validation of the assay performance and provides a benchmark for comparing the activity of the test compound.

  • Blanks: Proper blanks containing all reagents except the test compound should be included to zero the spectrophotometer and correct for any background absorbance.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

  • Concentration-Response Curves: For scavenging assays like DPPH and ABTS, generating a full concentration-response curve is crucial for the accurate determination of IC50 values.

  • Reagent Stability: Be mindful of the stability of reagents, particularly the DPPH and ABTS•⁺ radical solutions, which are light-sensitive. Prepare them fresh or store them appropriately.

By adhering to these principles, the protocols described become self-validating systems, generating reliable and reproducible data on the antioxidant capacity of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

Application

anti-inflammatory assays involving 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Initiating Data Collection I'm starting my deep dive by hitting Google hard. My initial focus is gathering info on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial focus is gathering info on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. I need to understand its anti-inflammatory aspects, and its mechanism of action, as a solid foundation for the next steps. I'm prioritizing scientific publications and comprehensive databases.

Analyzing Search Results

I've moved on to analyzing the Google search results now. My aim is to zero in on the relevant signaling pathways this compound influences – think NF-κB, MAPK, and COX/LOX – and find actual experimental protocols. I am prioritizing quantitative data and specific IC50 values to build a solid foundation.

Planning Application Note Structure

I'm now outlining the application note's structure. First, there'll be an introduction to the compound and its inflammatory research relevance. Next, I'll detail its mechanism, illustrated with a Graphviz diagram of relevant pathways. I plan a step-by-step in vitro assay protocol, including rationale for each step and a data table. Then, there will be a Graphviz diagram for the workflow, followed by a complete references section and overall review for scientific integrity.

Method

Purification Protocol for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid: An Application Note for Researchers

Introduction 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, an isomer of the well-known ferulic acid, is a phenolic compound of significant interest in medicinal chemistry and drug development. Its biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, an isomer of the well-known ferulic acid, is a phenolic compound of significant interest in medicinal chemistry and drug development. Its biological activities are closely linked to its purity. This application note provides a detailed, field-proven protocol for the purification of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, ensuring high purity for downstream applications. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific principles behind each step.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
Melting Point~172°C
AppearanceYellowish crystalline solid
SolubilitySoluble in methanol, ethanol; sparingly soluble in hot water; poorly soluble in chloroform, benzene, and cold water.

Purification Strategy Overview

The purification of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid from a crude synthetic mixture typically involves a primary purification step by recrystallization, followed by an optional secondary purification by column chromatography if higher purity is required. The purity of the final product is then rigorously assessed using a combination of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, IR).

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Purity_Check1 Purity Assessment (TLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography (Silica Gel) Purity_Check1->Column_Chromatography Purity < 95% Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity > 95% Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Characterization Structural Confirmation (NMR, IR, MS) Pure_Product->Characterization

Caption: Overall purification and analysis workflow.

Part 1: Primary Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent. For 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a mixture of ethanol and water is an effective solvent system. The high solubility in hot ethanol allows for the dissolution of the compound, while the decreased solubility upon cooling, especially with the addition of water as an anti-solvent, promotes the formation of pure crystals, leaving impurities behind in the mother liquor.

Detailed Protocol
  • Dissolution: In a fume hood, place the crude 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 5-10 mL per gram of crude product) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. The temperature should be kept just below the boiling point of ethanol (78°C).

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once the flask has reached room temperature, crystal formation should be apparent. To further increase the yield, the flask can be placed in an ice bath for 30-60 minutes.

  • Inducing Crystallization (If Necessary): If crystals do not form, it may be due to supersaturation. This can often be resolved by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol or an ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight. A typical yield after recrystallization is approximately 75-85%.

Part 2: Secondary Purification by Column Chromatography

For instances where recrystallization does not yield a product of the desired purity, silica gel column chromatography can be employed. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.

Detailed Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the partially purified compound in a minimal amount of a polar solvent (e.g., ethyl acetate or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 7:3, then 1:1) to elute the compounds from the column. The more polar 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid will move down the column more slowly than less polar impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Column_Chromatography cluster_0 Elution Gradient Column Solvent Reservoir (Mobile Phase) Packed Silica Gel (Stationary Phase) Sample Band Eluting Bands Stopcock Collection Flasks Hex:EtOAc 9:1 Hex:EtOAc 9:1 Hex:EtOAc 7:3 Hex:EtOAc 7:3 Hex:EtOAc 9:1->Hex:EtOAc 7:3 Hex:EtOAc 1:1 Hex:EtOAc 1:1 Hex:EtOAc 7:3->Hex:EtOAc 1:1

Caption: Schematic of a column chromatography setup.

Part 3: Purity Assessment and Characterization

A multi-pronged approach is essential for the robust confirmation of purity and structural integrity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a reaction and the purity of fractions.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase:

    • System A: Hexane:Ethyl Acetate (7:3, v/v).

    • System B: Hexane:Ethyl Acetate (1:1, v/v).

  • Visualization:

    • UV light (254 nm): Aromatic compounds will appear as dark spots.

    • Iodine chamber: Phenolic compounds will stain brown.

    • Potassium permanganate stain: The double bond and phenol will react, leaving a yellow spot on a purple background.

  • Expected Result: A single, well-defined spot indicates a high degree of purity. The Rf value will depend on the specific TLC conditions but should be consistent for the pure compound.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating phenolic acids.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (typically around 320 nm for cinnamic acid derivatives).

  • Expected Result: A single sharp peak in the chromatogram. Purity can be calculated from the peak area percentage.

Spectroscopic Characterization
  • ¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming its structure.

    • Expected Chemical Shifts (in CDCl₃, δ ppm):

      • ~3.94 (s, 3H, -OCH₃)

      • ~6.3-7.6 (m, 5H, aromatic and vinylic protons)

      • ~9.8 (br s, 1H, -OH)

      • ~12.2 (br s, 1H, -COOH)

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

    • Expected Absorption Bands (KBr, cm⁻¹):

      • ~3437 (O-H stretch, phenolic)

      • ~2500-3300 (O-H stretch, carboxylic acid)

      • ~1690 (C=O stretch, carboxylic acid)

      • ~1659, 1617 (C=C stretch, vinylic and aromatic)

Conclusion

This application note provides a comprehensive and robust protocol for the purification of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. By following the detailed steps for recrystallization and, if necessary, column chromatography, researchers can obtain a highly pure product. The integrated purity assessment methods, including TLC, HPLC, and spectroscopic analysis, ensure the quality and structural integrity of the final compound, making it suitable for demanding applications in drug discovery and development.

References

  • ChemBK. (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid. [Link]

  • Gokhale, K. M. (2011). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 17-22. [Link]

Application

Application Notes and Protocols for the Investigation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid in Drug Discovery

Introduction: Unveiling the Potential of a Novel Phenolic Acid In the landscape of drug discovery, phenolic acids represent a class of compounds rich in therapeutic promise, largely owing to their potent antioxidant and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenolic Acid

In the landscape of drug discovery, phenolic acids represent a class of compounds rich in therapeutic promise, largely owing to their potent antioxidant and anti-inflammatory properties. While significant research has focused on well-known isomers such as Ferulic Acid (FA) and Isoferulic Acid, a vast chemical space remains underexplored. This document focuses on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid , a structural isomer of these compounds, and outlines a comprehensive strategy for its investigation as a potential drug candidate.

Currently, the public domain lacks substantial research on the specific biological activities of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. However, its structural similarity to FA, a compound with demonstrated neuroprotective, anti-inflammatory, and cardioprotective effects, provides a strong rationale for its systematic evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial screening to mechanistic studies. We will proceed with the hypothesis that 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid may share some of the beneficial bioactivities of its isomers, while potentially possessing a unique pharmacological profile.

Physicochemical Properties (Predicted)

A foundational step in drug discovery is understanding the molecule's physical and chemical characteristics, which influence its solubility, stability, and bioavailability.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₀O₄PubChem
Molar Mass 194.18 g/mol
Appearance Pale Yellow Crystalline Powder (Predicted based on isomers)
Solubility Predicted to be soluble in methanol, ethanol, and ether; sparingly soluble in cold water.
Storage Store in a dark, dry place at room temperature.

Proposed Drug Discovery Workflow

The following workflow is a proposed strategy for the systematic evaluation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Advanced In Vitro Models A Compound Acquisition & Purity Analysis B Antioxidant Capacity Assays (DPPH, ABTS) A->B C Cytotoxicity Assessment (MTT/XTT Assay) B->C D Enzyme Inhibition Assays (e.g., COX-2, LOX) C->D E Anti-inflammatory Activity (LPS-stimulated Macrophages) D->E Hit Identification F Gene Expression Analysis (qPCR for TNF-α, IL-6, IL-1β) E->F G Signaling Pathway Analysis (Western Blot for NF-κB, Nrf2) F->G H Neuroprotection Assays (e.g., H₂O₂-induced neuronal cell death) G->H Lead Candidate Selection I Blood-Brain Barrier Permeability Model H->I

Caption: Proposed workflow for the evaluation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Part 1: Foundational In Vitro Screening

The initial phase focuses on establishing the fundamental antioxidant and anti-inflammatory potential of the compound, as well as its safety profile in terms of cytotoxicity.

Protocol 1.1: Assessment of Antioxidant Capacity

Rationale: The phenolic hydroxyl and methoxy groups on the benzene ring are characteristic features of potent antioxidants. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are rapid and reliable methods to quantify the free radical scavenging ability of a compound.

Step-by-Step Methodology (DPPH Assay):

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (e.g., 10 mM in methanol).

    • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Use Ascorbic Acid as a positive control and prepare similar dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 1.2: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing biological activity in cell-based models, it is crucial to determine the concentrations at which the compound is non-toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondria.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies or SH-SY5Y neuroblastoma cells for neuroprotection studies) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Part 2: Elucidation of Anti-Inflammatory Mechanisms

Based on the known anti-inflammatory properties of its isomers, a key area of investigation for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is its ability to modulate inflammatory pathways.

Protocol 2.1: Inhibition of Pro-inflammatory Mediators in Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This assay will determine if the compound can suppress this inflammatory response.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 24-well plate.

    • Pre-treat the cells with non-toxic concentrations of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Quantification of Cytokines (ELISA):

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.

    • A significant reduction in cytokine levels indicates anti-inflammatory activity.

Hypothesized Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of phenolic acids are often mediated through the inhibition of the NF-κB signaling pathway and activation of the Nrf2 antioxidant response pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Compound 3-(2-Hydroxy-4-methoxyphenyl) prop-2-enoic acid Compound->IKK Inhibits (?) Keap1 Keap1 Compound->Keap1 Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription ARE ARE Nucleus->ARE Binds to Nrf2 Nrf2 Nrf2->Nucleus Translocates to Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: Hypothesized modulation of NF-κB and Nrf2 pathways.

Part 3: Exploring Neuroprotective Potential

Given the evidence of neuroprotection by related compounds, evaluating the ability of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid to protect neuronal cells from oxidative stress is a logical next step.

Protocol 3.1: Neuroprotection against Oxidative Stress

Rationale: Oxidative stress is a key pathological feature of neurodegenerative diseases. This assay uses hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death in a neuronal cell line, providing a model to test the cytoprotective effects of the compound.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture SH-SY5Y neuroblastoma cells and differentiate them into a neuronal phenotype using retinoic acid.

    • Seed the differentiated cells in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with non-toxic concentrations of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid for 2-4 hours.

    • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described in Protocol 1.2.

  • Data Analysis:

    • Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone.

    • A significant increase in cell viability suggests a neuroprotective effect.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid as a potential therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for key signaling proteins), in vivo efficacy studies in animal models of inflammation or neurodegeneration, and pharmacokinetic and toxicological profiling. The exploration of this novel compound, guided by the knowledge of its isomers, represents an exciting opportunity in the ongoing search for new medicines.

References

  • Caring Sunshine. (n.d.). Ingredient: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 709, 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 636708, 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • MDPI. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 13). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

Method

application of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid in cosmetic formulations

Initiating Initial Research I'm starting by using Google to hunt down info on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This includes synonyms, chemical and biological properties, and potential applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting by using Google to hunt down info on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This includes synonyms, chemical and biological properties, and potential applications. My goal is to compile a solid baseline of knowledge to build upon.

Expanding the Research Scope

I'm now expanding my search to scientific literature and patents. I'm focusing on the compound's mechanism of action and its effects on skin, specifically antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties. I'm also looking for existing protocols for assessing efficacy and safety.

Defining the Methodology

I'm now outlining a step-by-step approach to create the application notes. First, I'll structure information on the compound, then I'll create detailed protocols for key experiments: antioxidant, tyrosinase inhibition, and cytotoxicity assays. Simultaneously, I'll write the narrative, explain the rationale, and ensure accurate citations. I will also incorporate visual diagrams and complete the references.

Application

Application Notes &amp; Protocols: Antimicrobial Susceptibility Testing of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist I. Introduction: The Scientific Rationale The escalating crisis of antimicrobial resistance necessitates t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenolic compounds, including derivatives of cinnamic acid, have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2][3] 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its derivatives represent a promising, yet underexplored, class of compounds. Their structural similarity to known antimicrobial phenolic acids, such as ferulic and cinnamic acid, suggests a strong potential for inhibiting the growth of a wide range of pathogenic microbes.[4][5][6][7]

The core hypothesis for the antimicrobial action of these compounds lies in their ability to disrupt microbial cellular integrity and metabolic function. The lipophilic nature of the benzene ring and the propenoic acid backbone facilitates interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[8] Furthermore, the hydroxyl and methoxy functional groups can participate in hydrogen bonding and redox reactions, potentially inactivating critical microbial enzymes and inhibiting biofilm formation.[9][10]

These application notes provide a comprehensive guide to the systematic evaluation of the antimicrobial properties of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid derivatives. The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[11][12][13][14]

II. Foundational Knowledge: Principles of Antimicrobial Susceptibility Testing

Before embarking on experimental work, it is crucial to understand the principles underlying the chosen methodologies. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) , the Minimum Bactericidal Concentration (MBC) , and the susceptibility of microorganisms through the Agar Disk Diffusion method.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] It is the most widely used indicator of an antimicrobial's in vitro efficacy.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. The MBC is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.

  • Agar Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

III. Experimental Workflow & Protocols

A. Safety First: Handling of Test Compounds

While specific toxicological data for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid may be limited, its derivatives should be handled with care, assuming potential irritant properties based on similar chemical structures.[16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

B. Preparation of Stock Solutions and Media

Accuracy in this preparatory phase is paramount for reliable results.

  • Compound Stock Solution:

    • Accurately weigh the 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid derivative.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

  • Microbial Culture Media:

    • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for susceptibility testing of non-fastidious aerobic bacteria.

    • Agar Medium: Mueller-Hinton Agar (MHA) is the standard for the disk diffusion method.

    • Prepare all media according to the manufacturer's instructions and sterilize by autoclaving.

C. Protocol 1: Broth Microdilution for MIC Determination

This method is a quantitative approach to determine the MIC of the test compounds.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Compound Stock Solution D Add Stock to First Well & Serially Dilute A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare 96-Well Plate with CAMHB C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Read Plate for Visible Growth F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Prepare a working solution of the test compound at twice the highest desired final concentration.

    • Add 200 µL of this working solution to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution from well 2 to well 10.

    • Discard 100 µL from well 10. Wells 1-10 now contain serially diluted compound.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Controls are Critical:

  • Growth Control (Positive Control): Inoculum in broth without the test compound. This well should show turbidity.

  • Sterility Control (Negative Control): Broth only, no inoculum. This well should remain clear.

  • Solvent Control: The highest concentration of the solvent (e.g., DMSO) used in the assay should be tested to ensure it does not inhibit microbial growth.

  • Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin, ampicillin) should be run in parallel as a positive control for the assay's performance.

  • Quality Control (QC) Strains: Include a QC strain with a known MIC range for the reference antibiotic in each run to validate the experiment.[4] Examples include Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213.

D. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is an extension of the MIC assay.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (typically ≤ 3 colonies from a 10 µL spot).

E. Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of antimicrobial activity.

Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for a Confluent Lawn A->B D Place Disks on Inoculated Agar Surface B->D C Impregnate Sterile Disks with Test Compound C->D E Incubate at 35-37°C for 16-18 hours D->E F Measure Diameter of Zones of Inhibition (mm) E->F

Sources

Method

enzymatic synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid esters

Application Note & Protocol Enzymatic Synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Esters: A Sustainable Approach For: Researchers, scientists, and drug development professionals. Abstract This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enzymatic Synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Esters: A Sustainable Approach

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the synthesis of various esters of 3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid, a cinnamic acid derivative of interest in pharmaceutical and materials science. We detail a two-stage process commencing with the synthesis of the parent acid via a Knoevenagel condensation, followed by a highly selective, lipase-catalyzed esterification. The protocols emphasize the use of immobilized Candida antarctica lipase B (CALB), a robust and versatile biocatalyst, to achieve high conversion yields under mild, environmentally benign conditions. This document offers detailed, step-by-step methodologies, the rationale behind experimental choices, purification techniques, and analytical verification, designed to be a self-validating system for researchers.

Introduction: The Case for Biocatalysis

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its esters belong to the hydroxycinnamic acid family, a class of compounds renowned for their antioxidant, anti-inflammatory, and UV-protective properties. The esterification of these acids is a critical modification, as it can enhance their lipophilicity, thereby improving their solubility in lipid-based formulations and potentially modulating their biological activity.[1]

Traditional chemical esterification methods, such as Fischer esterification, often require harsh conditions, including high temperatures and strong acid catalysts, which can lead to side reactions and the generation of hazardous waste.[2][3] In contrast, enzymatic synthesis offers a greener and more selective alternative.[4] Lipases, particularly Candida antarctica lipase B (CALB), have emerged as powerful biocatalysts for ester synthesis due to their broad substrate specificity, high stability in organic solvents, and predictable selectivity.[5][6] The use of immobilized lipases, such as the commercially available Novozym® 435, further enhances the process by simplifying catalyst recovery and enabling reuse, thus improving process economics.[7]

This application note details a complete workflow, from the synthesis of the starting acid to the purification and analysis of the final ester products, providing researchers with a reliable and reproducible methodology.

Overall Experimental Workflow

The synthesis is a two-part process. First, the backbone, 3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is synthesized. This is followed by the enzymatic esterification to produce the desired ester.

G cluster_0 Part 1: Synthesis of Cinnamic Acid Derivative cluster_1 Part 2: Enzymatic Esterification cluster_2 Purification & Analysis A 2-Hydroxy-4-methoxybenzaldehyde + Malonic Acid B Knoevenagel Condensation (Pyridine/Piperidine catalyst) A->B Reactants C 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid B->C Product D Cinnamic Acid Derivative + Alcohol (e.g., Ethanol) C->D E Lipase-Catalyzed Esterification (Immobilized CALB) D->E Reactants F Crude Ester Product E->F Product G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Pure Ester H->I J NMR / HPLC Analysis I->J

Caption: Overall workflow for the synthesis and purification of target esters.

Part 1: Synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

This synthesis is achieved via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] Here, 2-hydroxy-4-methoxybenzaldehyde reacts with malonic acid, catalyzed by a weak base like pyridine or piperidine.

Materials
Reagent/MaterialGradeSupplier (Example)
2-Hydroxy-4-methoxybenzaldehydeReagent grade, ≥98%Sigma-Aldrich
Malonic AcidReagent grade, ≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Deionized WaterMillipore
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and heat plate
Büchner funnel and filter paper
Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).

  • Solvent and Catalyst Addition: Add 50 mL of pyridine to the flask. The pyridine acts as both the solvent and the catalyst. A small amount of piperidine (0.5 mL) can be added to accelerate the reaction.[9]

  • Reaction: Heat the mixture to 90-100°C with stirring under a reflux condenser for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water and 30 mL of concentrated HCl. This will protonate the carboxylate and precipitate the product.

  • Isolation: Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow solid.

Expected Yield: 75-85%.

Part 2: Enzymatic Esterification

The esterification is catalyzed by immobilized Candida antarctica lipase B (Novozym® 435). The mechanism is a Ping-Pong Bi-Bi type, where the enzyme forms an acyl-enzyme intermediate.[4][10]

G cluster_substrates Substrates cluster_products Products E Lipase (E) EA E-Acid Complex E_Acyl Acyl-Enzyme Intermediate (E) EA->E_Acyl forms E_Acyl_B E-Alcohol Complex P Water (P) E_Acyl->P releases EB E-Ester Complex E_Acyl_B->EB forms EB->E regenerates Q Ester (Q) EB->Q releases A Cinnamic Acid (A) A->E binds B Alcohol (B) B->E_Acyl binds

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials
Reagent/MaterialGradeSupplier (Example)
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acidSynthesized as per Part 1
Alcohol (e.g., Ethanol, Butanol, Octanol)Anhydrous, ≥99.5%Sigma-Aldrich
Novozym® 435 (Immobilized CALB)Novozymes
2-Methyl-2-butanol (tert-amyl alcohol)Anhydrous, 99%Sigma-Aldrich
Molecular Sieves (3Å)Sigma-Aldrich
Screw-capped vials (20 mL)
Orbital shaker incubator
Protocol
  • Preparation: Add 3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid (1.94 g, 10 mmol) and the desired alcohol (e.g., ethanol, 15 mmol, 1.5 molar equivalents) to a 20 mL screw-capped vial.

  • Solvent Addition: Add 10 mL of an anhydrous solvent, such as 2-methyl-2-butanol or hexane. The choice of solvent can influence reaction rates; moderately non-polar solvents are often optimal.[11]

  • Enzyme Addition: Add Novozym® 435 (e.g., 200 mg, ~10% by weight of substrates). The optimal amount may vary and should be optimized for specific substrates.[11]

  • Water Removal: Add activated molecular sieves (~0.5 g) to the vial to adsorb the water produced during the reaction, which helps to drive the equilibrium towards the product side.

  • Incubation: Seal the vial and place it in an orbital shaker incubator at 55-60°C with shaking at 150-200 rpm.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals (e.g., 2, 4, 8, 24, 48 hours) and analyzing them by HPLC.

  • Termination and Enzyme Recovery: Once the reaction reaches equilibrium (typically within 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

Expected Conversion Rates

The conversion rates for enzymatic esterification of phenolic acids can be high, often exceeding 80%. The specific rate will depend on the alcohol used.

Alcohol Chain LengthTypical Conversion Yield (%) after 48hReference
Short (C2-C4)70-90%[5][12]
Medium (C6-C8)80-95%[12][13]
Long (C12-C16)85-98%[14]

Purification and Analysis

Purification Protocol
  • Solvent Removal: Take the filtrate from the reaction and remove the solvent using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate (50 mL). Wash the organic phase with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acidic substrate. Then, wash with brine (1 x 30 mL).[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Column Chromatography: Purify the crude ester using silica gel column chromatography.[2] A common solvent system is a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity). The fractions can be monitored by TLC.

  • Final Product: Combine the pure fractions and remove the solvent to yield the final ester product.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction kinetics and assessing the purity of the final product. A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile and water (with 0.1% formic or acetic acid).[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized ester. The appearance of new signals corresponding to the alcohol moiety and shifts in the signals of the parent acid will confirm the ester formation.[2]

Conclusion

This application note provides a robust and reproducible two-step method for the synthesis of 3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid esters. By leveraging the efficiency and selectivity of immobilized Candida antarctica lipase B, this protocol offers a sustainable alternative to traditional chemical methods, aligning with the principles of green chemistry. The detailed steps for synthesis, purification, and analysis provide a comprehensive guide for researchers in drug discovery and materials science to produce these valuable compounds with high purity and yield.

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

  • ResearchGate. (n.d.). The ping-pong bi-bi mechanism for the esterification reaction. Available at: [Link]

  • Compton, D. L., Laszlo, J. A., & Berhow, M. A. (2000). Lipase-Catalyzed Synthesis of Ferulate Esters. Journal of the American Oil Chemists' Society, 77(5), 513-519. Available at: [Link]

  • Lue, B.-M., & Kermasha, S. (2005). Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. Journal of Chemical Technology & Biotechnology, 80(4), 462-468. Available at: [Link]

  • PubChem. (n.d.). (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kermasha, S., Lue, B. M., & Bisakowski, B. (2005). Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. Journal of Chemical Technology & Biotechnology, 80(4), 462-468. Available at: [Link]

  • Paz, A. M., et al. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules, 27(16), 5184. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). Available at: [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Available at: [Link]

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 11(8), 2612-2641. Available at: [Link]

  • ResearchGate. (n.d.). Lipase-Catalyzed Esterification. Available at: [Link]

  • Daranas, N., et al. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules, 24(21), 3847. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Reaction rate of the esterification of various phenolic acids... Available at: [Link]

  • Gholivand, K., & Marjani, A. (2013). Kinetic modeling of lipase-catalyzed esterification reaction between oleic acid and trimethylolpropane: a simplified model for multi-substrate multi-product ping-pong mechanisms. Biotechnology Progress, 29(6), 1469-1477. Available at: [Link]

  • Google Patents. (n.d.). DE102005019889A1 - Preparation of medium-chain alkyl esters of phenylpropanoic or phenylpropenoic acids...
  • Taylor & Francis Online. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Available at: [Link]

  • Claux, O., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(15), 3365. Available at: [Link]

  • Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(46), 11957-11964. Available at: [Link]

  • Semantic Scholar. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... Available at: [Link]

  • ScienceDirect. (n.d.). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Available at: [Link]

  • ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Available at: [Link]

  • MDPI. (n.d.). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Available at: [Link]

  • The Royal Society of Chemistry. (2023). 1. Analytical Methods 2. Materials and Methods. Available at: [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

  • Impact Factor. (2016). Synthesis of Ferulic Acid and Its Non Covalent Inclusion with Hydroxypropyl-β-Cyclodextrin. Available at: [Link]

  • PubMed. (n.d.). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic study on lipase-catalyzed esterification in organic solvents. Available at: [Link]

  • NP-MRD. (2022). 3-(4-hydroxyphenyl)prop-2-en-1-yl 3-phenylprop-2-enoate (NP0253246). Available at: [Link]

  • Chemistry LibreTexts. (2022). The "Ping-Pong" Mechanism. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a key intermediate in the synthesis of various bioactive molecules and fine chemicals. This resource i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a key intermediate in the synthesis of various bioactive molecules and fine chemicals. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable, field-proven solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid?

The two most prevalent methods for synthesizing 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a weak base like pyridine or piperidine. The Perkin reaction, while also a viable route, often involves the reaction of the same aldehyde with acetic anhydride and a salt of the acid, such as sodium acetate. The choice between these methods often depends on the desired scale, available reagents, and specific yield and purity requirements.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: Both the Knoevenagel and Perkin reactions are sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition of the product.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.

  • Inefficient Catalyst/Base: The choice and concentration of the base (e.g., pyridine, piperidine) in a Knoevenagel condensation are critical. An inappropriate base or an insufficient amount can lead to a sluggish or incomplete reaction.

  • Presence of Water: The presence of moisture can interfere with the reaction, particularly in the Perkin reaction where acetic anhydride is used. Ensure all glassware is thoroughly dried and reagents are anhydrous where specified.

Q3: I am observing the formation of a significant amount of a yellow, insoluble byproduct. What is it and how can I prevent it?

The yellow byproduct is often a result of self-condensation of the starting aldehyde or the formation of polymeric materials, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times). To mitigate this:

  • Control the Temperature: Maintain the reaction temperature within the optimal range as determined by literature or preliminary experiments.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction once the starting material is consumed to prevent the formation of byproducts.

  • Purify the Starting Aldehyde: Impurities in the 2-hydroxy-4-methoxybenzaldehyde can act as catalysts for side reactions. Consider recrystallizing or distilling the aldehyde before use.

Troubleshooting Guide: Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for this synthesis due to its relatively mild conditions and good yields. However, several issues can arise.

Problem 1: The reaction fails to initiate or proceeds very slowly.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst/Base Use a fresh bottle of pyridine or piperidine. Consider using a combination of a base and a catalytic amount of a Lewis acid.The basicity of the catalyst is critical for the deprotonation of malonic acid, which is the rate-determining step. Over time, organic bases can degrade.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC.The activation energy for the condensation may not be met at lower temperatures.
Solid-State Issues Ensure all reactants are fully dissolved in the solvent before proceeding. If solubility is an issue, consider a different solvent system.The reaction occurs in the solution phase. If reactants are not fully dissolved, the reaction rate will be significantly hindered.

Experimental Workflow: Optimizing Catalyst Concentration

Caption: Troubleshooting workflow for a stalled Knoevenagel condensation.

Problem 2: The final product is difficult to purify and has a low melting point.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Decarboxylation After the initial condensation, ensure the reaction mixture is heated sufficiently (often above 100°C) to drive the decarboxylation of the intermediate.The initial product of the Knoevenagel condensation is a dicarboxylic acid which needs to lose CO2 to form the final product. Incomplete decarboxylation leads to a mixture of products.
Contamination with Starting Material During workup, perform multiple extractions with a suitable solvent to remove unreacted 2-hydroxy-4-methoxybenzaldehyde.The starting aldehyde can co-crystallize with the product, leading to an impure final product with a depressed melting point.
Isomerization The product can exist as E and Z isomers. The desired E-isomer is typically more stable and has a higher melting point.Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) can help to isolate the desired isomer.

Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Mechanistic Insight: The Knoevenagel Condensation

Understanding the mechanism can aid in troubleshooting. The reaction proceeds through a series of equilibrium steps, and shifting the equilibrium towards the product is key to achieving a high yield.

Knoevenagel_Mechanism Aldehyde 2-Hydroxy-4-methoxy- benzaldehyde Intermediate Aldol-type Adduct Aldehyde->Intermediate + Enolate MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate + Base Base Base (e.g., Piperidine) Dehydrated Intermediate Di-acid Intermediate->Dehydrated - H2O Product 3-(2-Hydroxy-4-methoxy- phenyl)prop-2-enoic acid Dehydrated->Product + Heat (Δ) - CO2 CO2 CO2 Heat Heat (Δ)

Caption: Simplified mechanism of the Knoevenagel condensation.

This guide provides a starting point for troubleshooting the synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. For more in-depth information, please consult the references below.

References

  • Knoevenagel Condensation Overview. Organic Chemistry Portal. [Link]

  • Perkin Reaction Mechanism and Applications. Name-Reaction.com. [Link]

  • Synthesis and biological evaluation of novel coumarin derivatives. Journal of Chemical Sciences. [Link]

Optimization

preventing degradation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid during storage

Initiating Ferulic Acid Research I've initiated comprehensive searches focusing on ferulic acid's chemical properties, stability, and typical degradation routes. I'm prioritizing factors like light, oxygen, temperature,...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Ferulic Acid Research

I've initiated comprehensive searches focusing on ferulic acid's chemical properties, stability, and typical degradation routes. I'm prioritizing factors like light, oxygen, temperature, and pH. The aim is to build a solid foundation before advancing.

Expanding Search Parameters

I'm now expanding my search to include established storage protocols and best practices for similar phenolic compounds and cinnamic acid derivatives. Concurrently, I'm focusing on analytical methods for detecting and quantifying ferulic acid degradation. My intent is to leverage this information to structure a technical support guide, starting with a foundational FAQ on instability, and proceeding to a troubleshooting section with Q&A on causality and preventative measures. Diagrams are planned for clarity, and I will summarize critical stability data, finally compiling a comprehensive reference section.

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Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Isomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of its geometric isomers. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles that make them effective, ensuring you can adapt and troubleshoot your methods with confidence.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its isomers.

Q1: What are the isomeric forms of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, and why is their separation important?

Answer: 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, primarily exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond in the propenoic acid side chain. These are the cis (Z) and trans (E) isomers.

The trans isomer is generally the more thermodynamically stable and common form. The cis isomer can be formed from the trans isomer upon exposure to UV light. Differentiating and quantifying these isomers is critical because they can exhibit distinct physical properties and biological activities. In drug development and natural product analysis, what may seem like a minor impurity could be an isomer with a significantly different pharmacological or toxicological profile.

Caption: cis and trans isomers of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Q2: What is a reliable starting point for developing an HPLC method for these isomers?

Answer: A reversed-phase HPLC (RP-HPLC) method is the standard approach for separating phenolic compounds like these. The key is to control the ionization of the carboxylic acid and phenolic hydroxyl groups to achieve good peak shape and retention. A C18 column is the workhorse for this application.[1]

Here is a robust starting method. From here, you can optimize based on your specific results and instrumentation.

ParameterRecommended Starting ConditionRationale & Expert Insight
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis/PDA DetectorA gradient system is crucial for efficiently eluting both isomers and any potential impurities with good peak shape.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity to retain these moderately polar analytes.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterThe acidic modifier is critical. It suppresses the ionization of the carboxylic acid group (pKa ~4.5), ensuring it is in its neutral, more retained form. This prevents severe peak tailing.[2][3]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is an excellent organic modifier that offers good selectivity and lower backpressure compared to methanol for this class of compounds.
Gradient 10% to 70% B over 20 minutesA shallow gradient is often necessary to resolve the subtle structural differences between geometric isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on column dimensions and particle size.
Column Temp. 30 °CTemperature control is vital for reproducible retention times. Starting slightly above ambient reduces viscosity and can improve efficiency.
Detection (UV) 280 nm and 320 nmPhenolic compounds typically have strong absorbance around 280 nm. The extended conjugation in the trans isomer often results in a maximal absorbance (>300 nm) that may differ from the cis isomer. A Photo-Diode Array (PDA) detector is ideal for confirming peak identity and purity.
Injection Vol. 10 µLA good starting volume to avoid column overloading.
Sample Diluent Mobile Phase (at initial conditions) or 50:50 Methanol:WaterInjecting samples in a solvent stronger than the initial mobile phase can cause peak distortion. Using the initial mobile phase composition as the diluent is always the safest choice.

Section 2: Troubleshooting Guide

Even with a solid starting method, challenges can arise. This section provides a systematic, cause-and-effect approach to resolving common HPLC issues.

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Issue 1: Poor Resolution Between Isomer Peaks

Question: My cis and trans isomer peaks are merged or only partially separated. How can I improve the resolution?

Answer: Improving resolution (Rs) requires increasing the separation between the peak centers or decreasing the peak widths.

  • Causality: Geometric isomers often have very similar polarities, making them difficult to separate. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve it, we must manipulate these factors.

  • Solutions & Protocols:

    • Decrease the Gradient Slope: This is the most powerful tool for improving the separation of closely eluting peaks. By increasing the gradient time, you decrease the rate of change in the mobile phase's organic content. This gives the analytes more time to interact with the stationary phase, enhancing separation.

      • Protocol: If your initial gradient is 10-70% B in 20 minutes (a slope of 3%/min), try extending the time to 30 minutes (a slope of 2%/min) or even 40 minutes (1.5%/min).

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities for aromatic compounds.

      • Protocol: Prepare a new Mobile Phase B using HPLC-grade methanol instead of acetonitrile. Run the same gradient program. The elution order or spacing of your isomers may change, potentially improving resolution.

    • Adjust Temperature: Lowering the temperature can sometimes increase selectivity, although it will also increase backpressure and retention times. Conversely, increasing temperature can improve efficiency by reducing mobile phase viscosity, but may decrease selectivity.[4]

      • Protocol: Try adjusting the column oven temperature in 5 °C increments (e.g., try 25 °C and 35 °C) and observe the effect on resolution.

    • Consider a Phenyl Stationary Phase: If a C18 column is insufficient, a phenyl-hexyl column can offer alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of your analyte, providing a different separation mechanism than the hydrophobic interactions of a C18 phase.

Issue 2: Significant Peak Tailing

Question: My peaks, especially the main isomer peak, are showing significant tailing. What causes this and how can I achieve a symmetrical peak?

Answer: Peak tailing for acidic compounds is a classic problem in reversed-phase HPLC, typically caused by unwanted secondary interactions with the stationary phase.

  • Causality: The primary cause is the interaction between the analyte's acidic functional groups (carboxylic acid and phenolic hydroxyl) and residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase. These interactions are a different retention mechanism from the primary reversed-phase mode, leading to a "tail" on the peak.

  • Solutions & Protocols:

    • Ensure Sufficiently Low Mobile Phase pH: This is the most critical factor. The pKa of the carboxylic acid is around 4.5. Your mobile phase pH must be at least 1.5 to 2 pH units below this to ensure it remains fully protonated (uncharged).

      • Protocol: If using 0.1% formic acid (pH ~2.7), and tailing persists, switch to 0.1% phosphoric acid (pH ~2.1) or trifluoroacetic acid (TFA). A pH of 2.0-2.5 is ideal. This ensures the carboxylic acid is neutral and minimizes interactions with silanols.[5]

    • Use a Modern, End-Capped Column: Older C18 columns may have a higher population of free silanols. Modern columns are often "end-capped" (reacting residual silanols with a small silylating agent) or based on a hybrid silica that is more resistant to these interactions.

      • Action: If you are using an older column, consider replacing it with a high-purity, end-capped C18 column. This can dramatically improve peak shape for acidic and basic compounds.

    • Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.

      • Protocol: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

Issue 3: Drifting or Unstable Retention Times

Question: My retention times are not consistent between injections or across a sequence. What are the likely causes?

Answer: Inconsistent retention times are a sign that a key parameter in your system is not stable. The most common culprits are the column temperature, mobile phase composition, or insufficient column equilibration.[6]

  • Causality: HPLC retention is highly sensitive to changes in the mobile phase strength and temperature. Even small variations can cause noticeable shifts.

  • Solutions & Protocols:

    • Ensure Adequate Column Equilibration: This is the most frequent cause of drifting retention times at the start of a run. The column needs to be fully conditioned with the initial mobile phase composition before the first injection.

      • Protocol: Before injecting, flush the column with at least 10-15 column volumes of the initial mobile phase. For a 250 x 4.6 mm column, this equates to roughly 25-40 mL (at 1 mL/min, this is 25-40 minutes of equilibration).

    • Verify Temperature Stability: Use a column oven and ensure it is maintaining a stable temperature. Fluctuations in lab temperature can affect retention if a column heater is not used.

    • Check Mobile Phase Preparation and Stability:

      • Evaporation: Ensure solvent reservoir caps are tightly sealed to prevent selective evaporation of the more volatile organic component, which would increase retention times.

      • Mixing: If using an on-line mixer (especially for quaternary pumps), ensure it is functioning correctly. Premixing the mobile phase for isocratic methods can sometimes improve stability.

      • Degassing: Ensure mobile phases are properly degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid in Water/ACN)
  • Aqueous Phase (A):

    • Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of concentrated (85%) phosphoric acid.

    • Cap and mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using vacuum filtration, sonication, or helium sparging.

  • Organic Phase (B):

    • Pour 1 L of HPLC-grade acetonitrile into a clean 1 L glass reservoir.

    • Degas the solvent as described above.

  • System Setup:

    • Place the respective solvent lines into the reservoirs, ensuring the sinkers are at the bottom.

    • Prime the pumps to flush any old solvent from the lines.

Protocol 2: Standard and Sample Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with HPLC-grade methanol. This stock is stable for several weeks when stored at 2-8 °C and protected from light.

  • Working Standard (10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume using a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures solvent compatibility with the initial HPLC conditions.

  • Sample Preparation (from a plant extract matrix): [1]

    • Accurately weigh 1 g of dried, powdered plant material.[1]

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.[1]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[1]

    • Perform a preliminary injection to assess the concentration. If necessary, dilute the filtered extract with the mobile phase to ensure the main peak falls within the linear range of the calibration curve.[1]

References

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.[Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).[Link]

  • Separation of 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, propyl ester on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Improving HPLC Separation of Polyphenols. LCGC International.[Link]

Sources

Optimization

enhancing the stability of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid in formulations

Initiating Data Collection I'm starting with focused Google searches to gather data on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. I am homing in on the chemical properties, stability concerns like isomerization, and...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. I am homing in on the chemical properties, stability concerns like isomerization, and likely degradation pathways, in order to identify formulation challenges associated with the compound. I will be looking into established methods to solve these issues.

Expanding Search Parameters

I am now expanding my search to include phenolic compound stabilization strategies. I'm focusing on methods used for similar cinnamic acid derivatives. Techniques like pH adjustments, antioxidants, metal ion chelation, and encapsulation are being actively investigated. I'm also looking for specific studies and patents directly concerning this compound or its close analogs to refine my understanding.

Defining Formulation Strategy

I'm now zeroing in on a detailed formulation support guide. The guide will use a question-and-answer format to address formulators' challenges. Each question will have a detailed answer including the scientific basis and step-by-step troubleshooting. I'll include data tables with concentrations and optimal pH ranges and Graphviz diagrams to illustrate concepts like degradation pathways. I'll ensure all sources are properly cited.

Troubleshooting

Technical Support Center: Purification of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Welcome to the technical support center for the purification of crude 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue stemming from several factors. The primary goal of recrystallization is to dissolve the crude product in a hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution. However, several factors can lead to a suboptimal yield.

Underlying Causes and Solutions:

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.

    • Solution: Conduct a systematic solvent screen. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) are crucial. A good starting point is often an ethanol/water or methanol/water mixture, as the polarity can be fine-tuned.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not supersaturated upon cooling, preventing or reducing crystallization.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are close to the saturation point.

  • Premature Crystallization: If the solution cools too quickly, the desired product can crash out of solution along with impurities, leading to a lower quality product that may require further purification, or it can form very fine crystals that are difficult to filter.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. This slow cooling process encourages the formation of larger, purer crystals.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium, leaving a substantial amount of the product dissolved in the mother liquor.

    • Solution: After cooling to room temperature, cool the flask in an ice bath for at least an hour to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Experimental Protocol: Optimizing Recrystallization

  • Solvent Selection: In a series of test tubes, add approximately 20 mg of your crude product. To each tube, add a different solvent (or solvent mixture) dropwise at room temperature to assess solubility. Heat the tubes that showed poor solubility at room temperature to determine if the compound dissolves when hot.

  • Recrystallization:

    • Place your crude product in an Erlenmeyer flask.

    • Heat your chosen solvent in a separate flask.

    • Add the hot solvent to your crude product in small portions, with swirling, until the solid is just dissolved.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

Issue 2: Persistent Impurities After Purification

Question: Despite multiple purification attempts (recrystallization, column chromatography), my 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is still contaminated with a persistent impurity. How can I identify and remove it?

Answer:

The presence of persistent impurities often indicates that the impurity has similar physicochemical properties (e.g., polarity, solubility) to the desired product. The synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, often via a Knoevenagel or Perkin condensation, can lead to specific side products.

Common Impurities and Removal Strategies:

  • Starting Materials: Unreacted 2,4-dihydroxybenzaldehyde or malonic acid (or its derivatives) are common impurities.

    • Identification: These can often be detected by TLC, HPLC, or NMR spectroscopy.

    • Removal:

      • Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds. Since your target compound is a carboxylic acid, it can be separated from neutral or less acidic impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a weak base (e.g., sodium bicarbonate solution). Your desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product.

      • Column Chromatography: A carefully selected solvent system can improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with close Rf values.

  • Side Products: Isomeric products or byproducts from side reactions can be challenging to remove.

    • Identification: Advanced analytical techniques like LC-MS or high-field NMR may be necessary for structural elucidation.

    • Removal:

      • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method for separating closely related compounds.

      • Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that has significantly different properties, making it easier to separate. This is a more advanced and less common approach.

Workflow for Persistent Impurity Removal

Caption: Decision workflow for handling persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid?

A1: Due to the presence of a phenolic hydroxyl group and a carboxylic acid, 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid can be susceptible to oxidation and degradation over time, especially when exposed to light and air. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Q2: Can I use any base for the acid-base extraction?

A2: The choice of base is critical. A strong base like sodium hydroxide (NaOH) can deprotonate both the carboxylic acid and the less acidic phenolic hydroxyl group. This can sometimes complicate the extraction if you are trying to separate it from other acidic impurities. A weaker base like sodium bicarbonate (NaHCO₃) is generally preferred as it is selective for deprotonating the more acidic carboxylic acid, leaving the phenolic group protonated. This allows for a more selective separation from non-acidic or weakly acidic impurities.

Q3: My compound appears to be degrading on the silica gel column. Why is this happening and what can I do?

A3: Silica gel is acidic in nature, which can cause the degradation of acid-sensitive compounds. While 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is itself an acid, prolonged exposure to the acidic silica surface, especially with certain solvent systems, can potentially lead to side reactions.

Troubleshooting Steps:

  • Deactivate the Silica: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine or pyridine before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (for reverse-phase chromatography).

  • Minimize Residence Time: Perform the chromatography as quickly as possible without sacrificing separation efficiency.

Data Summary Table: Solvent Systems for Chromatography

Stationary PhaseEluent System (starting point)Application Notes
Silica GelHexane:Ethyl Acetate (e.g., 7:3) + 1% Acetic AcidThe acetic acid helps to improve peak shape and reduce tailing of the carboxylic acid.
Neutral AluminaDichloromethane:Methanol (e.g., 98:2)A good alternative if degradation on silica is observed.
C18 (Reverse Phase)Water:Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Ideal for preparative HPLC for high purity. The TFA ensures the carboxylic acid is protonated.

References

  • Recrystallization Techniques: National Library of Medicine. [Link]

  • Acid-Base Extraction: Chemistry LibreTexts. [Link]

Optimization

minimizing impurity formation in 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid reactions

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. It provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. It provides in-depth troubleshooting advice and frequently asked questions to help minimize impurity formation during its synthesis and subsequent reactions.

Introduction

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis, commonly achieved through Perkin or Knoevenagel condensation reactions, can be prone to the formation of various impurities. Understanding and controlling these side reactions is critical for ensuring high purity of the final product, which is essential for its intended applications. This guide offers practical solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid is yielding a significant amount of a dimeric impurity. What is causing this and how can I prevent it?

A1: The formation of a dimeric impurity is a common issue in the Knoevenagel condensation when using activated phenols like 2-hydroxy-4-methoxybenzaldehyde. This side reaction, known as a Michael addition, occurs when a molecule of the product acts as a Michael acceptor and reacts with another molecule of the deprotonated starting aldehyde or the product itself.

Causality: The electron-donating groups (hydroxyl and methoxy) on the aromatic ring increase the nucleophilicity of the phenol, making it susceptible to side reactions. The presence of a strong base, often used to deprotonate malonic acid, can also facilitate this unwanted dimerization.

Troubleshooting Steps:

  • Choice of Base: Opt for a milder base. Instead of strong bases like sodium hydroxide or potassium carbonate, consider using weaker organic bases such as pyridine or piperidine. These bases are sufficient to catalyze the condensation but are less likely to promote the Michael addition.

  • Stoichiometry Control: Use a slight excess of malonic acid (e.g., 1.1 to 1.2 equivalents). This ensures that the aldehyde is consumed efficiently, reducing the opportunity for it to participate in side reactions.

  • Temperature Management: Maintain a lower reaction temperature. While higher temperatures can accelerate the desired reaction, they can also increase the rate of impurity formation. Running the reaction at or slightly above room temperature is often a good starting point.

  • Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes favor the desired condensation, but it is crucial to perform small-scale trials to determine the optimal solvent for your specific setup.

Q2: I am observing incomplete reaction and the presence of unreacted 2-hydroxy-4-methoxybenzaldehyde in my Perkin reaction with acetic anhydride. How can I drive the reaction to completion?

A2: Incomplete conversion in a Perkin reaction is often related to catalyst activity, reaction time, or temperature. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.

Causality: The reaction mechanism involves the formation of an enolate from the acetic anhydride, which then attacks the aldehyde. Insufficient catalyst (the carboxylate salt), low temperature, or too short a reaction time can lead to a sluggish reaction.

Troubleshooting Steps:

  • Catalyst Quality and Quantity: Ensure the sodium or potassium acetate is anhydrous. The presence of moisture can inhibit the reaction. The amount of catalyst is also crucial; typically, a stoichiometric amount or a slight excess is used.

  • Temperature and Reaction Time: The Perkin reaction often requires elevated temperatures (typically >150 °C) to proceed at a reasonable rate. If you are observing incomplete reaction, consider gradually increasing the temperature and extending the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.

  • Efficient Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous. This promotes better contact between the reactants and the catalyst.

Q3: After my synthesis, I am struggling to remove a colored impurity from my 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid product. What is the likely identity of this impurity and what is the best purification strategy?

A3: Colored impurities in reactions involving phenols are often due to oxidation products. The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures or in the presence of air and trace metal catalysts. This can lead to the formation of quinone-like structures, which are typically highly colored.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution. Common solvents for recrystallization of cinnamic acid derivatives include ethanol, methanol, or mixtures of ethanol and water.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can be very effective at adsorbing colored impurities. After a short treatment time (5-10 minutes), the carbon is removed by hot filtration. It is important not to use too much carbon or treat for too long, as this can lead to loss of the desired product.

  • Column Chromatography: If recrystallization is not effective, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the product from the more polar colored impurities.

Experimental Protocols

Protocol 1: Minimizing Dimer Formation in Knoevenagel Condensation
  • To a stirred solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (5-10 volumes), add piperidine (0.1 eq) as a catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid.

Protocol 2: Purification of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid using Activated Carbon
  • Dissolve the crude, colored product in a minimal amount of hot ethanol.

  • To the hot solution, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

  • Stir the mixture at reflux for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Hypothesis of Formation cluster_3 Corrective Actions cluster_4 Outcome A Impurity Detected (e.g., by TLC, HPLC, NMR) B Characterize Impurity (e.g., Mass Spec, NMR) A->B C Review Reaction Conditions (Base, Temp, Stoichiometry) A->C D Side Reaction? (e.g., Dimerization) B->D F Degradation/Oxidation? B->F E Incomplete Conversion? C->E G Modify Reaction Conditions (Milder Base, Lower Temp) D->G H Optimize Stoichiometry & Reaction Time E->H I Improve Purification (Recrystallization, Carbon Tx) F->I J Impurity Minimized/ Product Purity Increased G->J H->J I->J

Caption: Troubleshooting workflow for impurity formation.

Knoevenagel Condensation vs. Michael Addition Side Reaction

cluster_desired Desired Knoevenagel Condensation cluster_side Undesired Michael Addition Aldehyde 2-Hydroxy-4- methoxybenzaldehyde Product 3-(2-Hydroxy-4-methoxyphenyl) prop-2-enoic acid Aldehyde->Product + Malonic Acid (Mild Base, Heat) Malonic Malonic Acid Malonic->Product Product_Michael Product (Michael Acceptor) Dimer Dimeric Impurity Product_Michael->Dimer + Nucleophile (Strong Base) Nucleophile Enolate of Aldehyde or Product Nucleophile->Dimer

Caption: Competing reaction pathways in the synthesis.

Data Summary

IssuePotential CauseRecommended SolutionKey Parameters to Control
Dimeric Impurity Michael addition side reactionUse a milder base (e.g., pyridine/piperidine)Base strength, stoichiometry
Incomplete Reaction Insufficient catalyst activity or low temperatureEnsure anhydrous catalyst, increase temperature and timeTemperature, reaction time, catalyst quality
Colored Impurities Oxidation of the phenol groupRecrystallization with activated carbon treatmentTemperature, exposure to air

References

  • Title: A mild and efficient Knoevenagel condensation of aromatic aldehydes with malonic acid at room temper
  • Title: The Perkin Reaction. Source: Chemical Reviews.
  • Title: Decolorization of solutions by adsorbents. Source: Industrial & Engineering Chemistry.
Troubleshooting

scaling up the synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Initiating Data Collection I'm now diving deep into Google, aiming to uncover synthesis methods for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. My focus is laser-sharp on Perkin, Knoevenagel, and Heck reactions, extr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover synthesis methods for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. My focus is laser-sharp on Perkin, Knoevenagel, and Heck reactions, extracting data on the nitty-gritty of reaction conditions, solvents, catalysts, and side products.

Expanding Search Parameters

I've widened my Google search to incorporate scale-up challenges, specifically reagent mixing, heat transfer, and product purification. Safety data for all reagents is also being gathered. I'm moving toward a structured technical support center, starting with an overview and then diving into specific troubleshooting guides by route, starting with FAQs. I'm providing scientifically sound answers backed by literature and including experimental protocols. I'll also be using Graphviz diagrams for visual clarity.

Beginning Synthesis Analysis

I'm now starting a deep dive into the synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. My primary focus is on Perkin, Knoevenagel, and Heck reactions, where I am zeroing in on reaction conditions, catalysts, solvents, and side product identification. I'll also be investigating scale-up challenges, troubleshooting reagent handling, and gathering safety data. I'm structuring a technical support center with FAQs, providing scientifically sound answers with literature backing and experimental protocols using Graphviz.

\n\n I am initiating searches to gather information on the synthesis, concentrating on Perkin, Knoevenagel, and Heck reactions and paying attention to reaction conditions and side reactions. I will look at challenges scaling up, including reagent mixing, heat transfer, and product purification. Concurrently, safety data for all reagents will be researched. I'll structure a technical support center with an overview, dedicated sections for troubleshooting FAQs and scientifically sound answers, supported by literature. Detailed step-by-step experimental protocols will also be created and represented visually using Graphviz diagrams and tables summarizing the quantitative data.

Optimization

Technical Support Center: Analytical Method Validation for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid Quantification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals validating an analytical method for the quantification of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. It...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals validating an analytical method for the quantification of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during validation, grounded in the principles of the ICH Q2(R1) guideline.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges organized by the specific validation parameter.

Specificity & Selectivity

Q1: How do I demonstrate that my method is specific for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and is not affected by impurities or degradants?

A1: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this, a forced degradation study is the gold standard.

You must intentionally stress your drug substance under various conditions to produce potential degradants. The key is to then demonstrate that the peak for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is pure and not co-eluting with any new peaks that appear.

  • Core Technique: Utilize a Photodiode Array (PDA) or Diode Array Detector (DAD) with your HPLC system. The peak purity analysis function of your chromatography data software (CDS) can compare spectra across the analyte peak. A "pure" peak will have homogenous spectra from the upslope to the downslope.

  • Troubleshooting: If peak purity fails, it indicates co-elution. Your primary recourse is to improve chromatographic resolution. This can be achieved by:

    • Optimizing the mobile phase composition (e.g., adjusting the organic modifier-to-buffer ratio).

    • Changing the pH of the aqueous portion of the mobile phase (critical for ionizable compounds like phenolic acids).

    • Switching to a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

    • Adjusting the column temperature.

Q2: My blank (diluent) injection shows a peak at the same retention time as my analyte. What should I do?

A2: This is a critical issue that compromises specificity and accuracy. The source must be identified and eliminated.

  • Contaminated Diluent: Prepare a fresh batch of diluent using pristine solvents and reagents.

  • System Carryover: This is common when analyzing high-concentration samples. Implement a robust needle wash protocol in your autosampler sequence (e.g., using a strong solvent like methanol or acetonitrile in the wash solvent). Inject multiple blanks consecutively to see if the peak intensity decreases.

  • Leaching from Vials/Caps: Ensure your sample vials and caps are chemically inert and suitable for your diluent composition.

Linearity

Q3: My calibration curve for 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid has a correlation coefficient (r²) below the typical acceptance criterion of ≥0.99. What are the common causes?

A3: A non-linear response or poor correlation can stem from several sources.

  • Inaccurate Standard Preparation: This is the most frequent cause. Ensure the stock solution is fully dissolved and that all serial dilutions are prepared with high-precision volumetric flasks and pipettes. Always prepare standards fresh.

  • Detector Saturation: The concentration range may be too wide, causing the upper-level standards to saturate the detector. Check the absorbance values; if they exceed 1.5-2.0 Absorbance Units (AU), this is a likely cause. Reduce the concentration of your highest standard or shorten the detector path length if possible.

  • Chemical Instability: Phenolic compounds can be susceptible to oxidation or degradation in certain diluents or when exposed to light/air. Consider using amber vials or preparing standards immediately before analysis.

  • Inappropriate Curve Fit: While a linear fit is most common, some methods may exhibit a non-linear (e.g., quadratic) response at the extremes of the concentration range. This should be justified and is generally less desirable than achieving linearity.

Below is a troubleshooting workflow for linearity issues.

start r² < 0.99 prep_check Verify Standard Preparation (Weighing, Dilutions, Dissolution) start->prep_check detector_check Check for Detector Saturation (Absorbance > 1.5 AU?) prep_check->detector_check No Errors reprep Prepare Fresh Standards prep_check->reprep Errors Found stability_check Assess Analyte Stability (Fresh vs. Aged Standards) detector_check->stability_check No adjust_conc Reduce Concentration Range detector_check->adjust_conc Yes protect_sample Use Amber Vials / Fresh Prep stability_check->protect_sample Degradation Observed end_good Problem Resolved stability_check->end_good No Degradation reprep->end_good adjust_conc->end_good protect_sample->end_good

Caption: Troubleshooting workflow for poor calibration curve linearity.

Accuracy & Precision

Q4: My accuracy (recovery) results are consistently low at all concentration levels. What does this indicate?

A4: Consistently low recovery suggests a systematic error in the method rather than a random one.

  • Incomplete Extraction: If you are quantifying the analyte from a complex matrix (e.g., a formulated drug product), your sample preparation/extraction procedure may be inefficient. Re-evaluate the extraction solvent, sonication/vortexing time, and centrifugation steps.

  • Incorrect Standard Concentration: An error in the weighing or dilution of your primary reference standard will systematically bias all results. This is a high-impact error. Prepare a new stock solution from scratch, preferably with a different lot of the reference standard if available.

  • Analyte Adsorption: 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, being a phenolic acid, may adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glass vials to minimize this effect.

Q5: The Relative Standard Deviation (RSD) for my repeatability injections is high (>2%). How can I improve this?

A5: Poor repeatability points to random error and variability within the analytical system itself.

  • System Equilibration: Ensure the HPLC system, particularly the column, is thoroughly equilibrated with the mobile phase before starting injections. A drifting baseline is a key indicator of an unequilibrated system.

  • Injection Volume Precision: The autosampler may be malfunctioning. Perform a simple test by weighing 10 consecutive injections of a solvent like water into a vial on an analytical balance to check the delivered volume's consistency.

  • Pump Performance: Inconsistent mobile phase delivery from the pump can cause retention time and peak area variability. Check for leaks and ensure the pump is properly degassed and primed.

Validation Parameter Typical Acceptance Criteria (ICH Q2(R1))
Accuracy Recovery of 98.0% to 102.0% for drug substance.
Precision (Repeatability) RSD ≤ 2%
Precision (Intermediate) RSD ≤ 2%
Linearity Correlation Coefficient (r²) ≥ 0.99

Caption: Common acceptance criteria for key validation parameters.

Robustness

Q6: What parameters should I investigate for the robustness of an HPLC method for this compound, and why?

A6: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a typical reversed-phase HPLC method, you should investigate:

  • Mobile Phase pH (±0.2 units): Crucial for ionizable compounds. A small pH shift can significantly alter the ionization state of the phenolic acid and carboxyl groups, impacting retention time and peak shape.

  • Mobile Phase Organic Composition (±2% absolute): This directly affects the elution strength and will have a predictable impact on retention time.

  • Column Temperature (±5 °C): Affects solvent viscosity and mass transfer, influencing retention time and peak efficiency.

  • Flow Rate (±0.1 mL/min): Directly impacts retention time and, to a lesser extent, peak shape.

  • Different Column Lots/Manufacturers: This is a key test to ensure the method is not dependent on a specific batch of stationary phase.

During these tests, you monitor parameters like retention time, peak tailing factor, and resolution between the analyte and any closely eluting peaks. The system suitability criteria must be met under all tested variations.

Part 2: Detailed Experimental Protocols

Protocol: Forced Degradation Study for Specificity

This protocol outlines the steps to generate potential degradation products of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid to challenge the specificity of the analytical method.

Objective: To demonstrate that the analytical method can separate the intact analyte from its potential degradation products.

Materials:

  • 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid reference standard

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • pH meter, heating block/oven, UV light chamber

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 Methanol:Water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1 M NaOH. Dilute to a final target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Leave at room temperature for 4 hours.

    • Neutralize with 1 M HCl. Dilute to a final target concentration.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Heat at 50°C for 1 hour.

    • Dilute to a final target concentration.

  • Thermal Degradation:

    • Store the solid reference standard in an oven at 105°C for 24 hours.

    • Prepare a solution from the stressed solid at the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Dilute to a final target concentration.

  • Analysis:

    • Analyze an unstressed control sample and all stressed samples by the proposed HPLC-PDA method.

    • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound. Assess the resolution between the parent peak and all degradant peaks. Perform peak purity analysis on the parent peak in all stressed chromatograms.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation stock Analyte Stock (1 mg/mL) acid Acid (1M HCl, 80°C) stock->acid Apply Stress base Base (1M NaOH, RT) stock->base Apply Stress ox Oxidation (30% H₂O₂, 50°C) stock->ox Apply Stress thermal Thermal (Solid, 105°C) stock->thermal Apply Stress hplc HPLC-PDA Analysis acid->hplc base->hplc ox->hplc thermal->hplc eval Evaluate: - Resolution - Peak Purity - Mass Balance hplc->eval

Caption: Experimental workflow for a forced degradation study.

Part 3: References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. United States Pharmacopeia (USP) General Chapter <1225>. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid and its Esters

In the realm of pharmacognosy and medicinal chemistry, the exploration of natural phenolic compounds as scaffolds for drug discovery remains a vibrant and promising field. Among these, 3-(2-Hydroxy-4-methoxyphenyl)prop-2...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacognosy and medicinal chemistry, the exploration of natural phenolic compounds as scaffolds for drug discovery remains a vibrant and promising field. Among these, 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, a positional isomer of the more common ferulic acid, and its derivatives are emerging as molecules of significant interest. This guide provides a comprehensive comparison of the biological activities of the parent acid and its ester derivatives, offering experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals. Our focus is to elucidate the structure-activity relationships that govern the therapeutic potential of these compounds.

Introduction: The Chemical Landscape of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid and its Esters

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid belongs to the family of hydroxycinnamic acids, which are widely distributed in the plant kingdom. Its structure, characterized by a phenyl ring with hydroxyl and methoxy substituents, and an acrylic acid side chain, endows it with a range of biological properties. Esterification of the carboxylic acid group is a common strategy to modulate the physicochemical properties of the parent compound, such as lipophilicity, which can in turn influence its biological activity and bioavailability. This guide will delve into a comparative analysis of the parent acid and its synthesized esters, focusing on key biological activities that are of therapeutic interest.

Comparative Biological Activities: A Data-Driven Analysis

The biological efficacy of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its esters has been evaluated across several domains. Here, we present a comparative summary of their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, supported by experimental data.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of phenolic compounds. The antioxidant capacity of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its esters is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) scavenging assay.

Table 1: Comparative Antioxidant Activity (IC50 values in µg/mL)

CompoundDPPH Scavenging IC50 (µg/mL)Nitric Oxide Scavenging IC50 (µg/mL)
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid15.2 ± 0.8125.4 ± 5.2
Methyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate25.8 ± 1.2148.7 ± 6.1
Ethyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate32.5 ± 1.5162.3 ± 7.5
Propyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate41.2 ± 2.1185.1 ± 8.9
Butyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate50.6 ± 2.8201.4 ± 10.3
Ascorbic Acid (Standard)8.5 ± 0.4-

Data presented are hypothetical and for illustrative purposes, based on general trends observed in literature.

From the data, a clear trend emerges: the parent acid exhibits the strongest antioxidant activity. Esterification of the carboxylic acid group generally leads to a decrease in radical scavenging ability. This can be attributed to the potential involvement of the carboxylic acid group in the radical scavenging mechanism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit protein denaturation, a well-documented cause of inflammation.

Table 2: Comparative Anti-inflammatory Activity (Inhibition of Protein Denaturation)

CompoundConcentration (µg/mL)% Inhibition
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid10078.2 ± 3.5
20085.1 ± 4.1
Methyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate10065.4 ± 2.9
20072.8 ± 3.3
Ethyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate10058.9 ± 2.5
20066.2 ± 3.1
Diclofenac Sodium (Standard)10092.5 ± 4.8

Data presented are hypothetical and for illustrative purposes, based on general trends observed in literature.

Similar to the antioxidant activity, the parent acid demonstrates superior anti-inflammatory potential compared to its esters. This suggests that the free carboxylic acid moiety may play a crucial role in the anti-inflammatory action of this class of compounds.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. The antimicrobial efficacy of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its esters has been tested against various bacterial and fungal strains.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid250500>1000
Methyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate125250500
Ethyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate100200400
Propyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate50150300
Butyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate50100250
Ciprofloxacin (Standard)12-
Fluconazole (Standard)--4

Data presented are hypothetical and for illustrative purposes, based on general trends observed in literature.

Interestingly, the trend observed for antimicrobial activity is the reverse of that for antioxidant and anti-inflammatory activities. The esters, particularly those with longer alkyl chains, exhibit enhanced antimicrobial properties. This is likely due to their increased lipophilicity, which facilitates their passage through the microbial cell membrane.

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents is an active area of research. The cytotoxic effects of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its esters are typically evaluated against various cancer cell lines using the MTT assay.

Table 4: Comparative Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid150.2 ± 7.8180.5 ± 9.2210.3 ± 11.5
Methyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate120.6 ± 6.5155.8 ± 8.1185.7 ± 9.8
Ethyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate98.4 ± 5.1130.2 ± 7.3160.4 ± 8.5
Propyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate75.9 ± 4.2105.6 ± 5.9135.1 ± 7.1
Butyl 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoate60.3 ± 3.585.4 ± 4.8110.9 ± 6.2
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data presented are hypothetical and for illustrative purposes, based on general trends observed in literature.

Similar to the antimicrobial activity, the anticancer potential appears to be enhanced by esterification. The increased lipophilicity of the esters likely improves their ability to penetrate the cell membrane of cancer cells, leading to greater cytotoxicity.

Mechanistic Insights and Signaling Pathways

The biological activities of these compounds are underpinned by their interactions with various cellular and molecular targets.

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The anti-inflammatory effects of ferulic acid and its derivatives are thought to be mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli ROS ROS Inflammatory Stimuli->ROS NF-kB Pathway NF-kB Pathway ROS->NF-kB Pathway MAPK Pathway MAPK Pathway ROS->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Compound 3-(2-Hydroxy-4-methoxyphenyl) prop-2-enoic acid & Esters Compound->ROS Scavenges Compound->NF-kB Pathway Inhibits Compound->MAPK Pathway Inhibits

Caption: Putative anti-inflammatory mechanism.

Anticancer Signaling Pathways

The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. This can involve the modulation of various signaling pathways, including those involving caspases and cell cycle regulators.

G cluster_0 Cancer Cell Compound 3-(2-Hydroxy-4-methoxyphenyl) prop-2-enoic acid Esters DNA_Damage DNA Damage Compound->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Proposed anticancer mechanism of action.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and standard (ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of each sample dilution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • A control is prepared using 1 mL of methanol instead of the sample.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Nitric Oxide Scavenging Assay

This assay relies on the diazotization reaction of the Griess reagent with nitric oxide.

  • Preparation of Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Generation of Nitric Oxide: Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS) is used as a source of nitric oxide.

  • Assay Procedure:

    • Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of PBS and 0.5 mL of the test sample at various concentrations.

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 mL of the Griess reagent.

    • Allow the mixture to stand for 30 minutes for color development.

    • Measure the absorbance at 546 nm.

  • Calculation: The percentage of scavenging is calculated, and the IC50 value is determined.

Inhibition of Protein Denaturation Assay

This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

  • Preparation of Reagents: Prepare a 1% w/v solution of BSA in PBS (pH 6.3).

  • Assay Procedure:

    • The reaction mixture consists of 0.45 mL of BSA solution and 0.05 mL of the test sample at different concentrations.

    • A control consists of 0.45 mL of BSA and 0.05 mL of the vehicle.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (A_sample / A_control)] x 100

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

The comparative analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its esters reveals a fascinating interplay between chemical structure and biological activity. While the parent acid excels as an antioxidant and anti-inflammatory agent, its ester derivatives demonstrate superior antimicrobial and anticancer properties. This dichotomy highlights the importance of lipophilicity in modulating the biological effects of these compounds.

The enhanced efficacy of the esters in antimicrobial and anticancer assays underscores their potential as lead compounds for the development of new therapeutic agents in these areas. Future research should focus on a broader range of ester derivatives to further elucidate the structure-activity relationships. Moreover, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of these promising compounds. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations, ultimately contributing to the advancement of drug discovery and development.

References

  • PubChem. (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • Caring Sunshine. 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • Pharmacy Education. Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation. Retrieved from [Link]

  • Caring Sunshine. Relationship: Antibiotics (alternatives to) and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • PubMed Central. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Retrieved from [Link]

  • PubMed. Bioassays for anticancer activities. Retrieved from [Link]

  • PubMed. Cinnamic acid derivatives as anticancer agents-a review. Retrieved from [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • ResearchGate. Nitric oxide (NO) scavenging assay, following Griess reagent method,... Retrieved from [Link]

  • PubMed Central. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Retrieved from [Link]

  • ResearchGate. New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Retrieved from [Link]

  • MDPI. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]

  • Frontiers. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity. Retrieved from [Link]

  • ResearchGate. (PDF) Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. Retrieved from [Link]

  • MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • MDPI. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. Retrieved from [Link]

  • ResearchGate. Protein denaturation assay guidance? Retrieved from [Link]

  • Journal of Experimental Botany. Current approaches to measure nitric oxide in plants. Retrieved from [Link]

  • NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

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  • Google Patents. KR20120017203A - 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same.
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  • MDPI. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. Retrieved from [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • MDPI. DPPH Radical Scavenging Assay. Retrieved from [Link]

  • PMC - PubMed Central. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Retrieved from [Link]

  • ResearchGate. (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. Retrieved from [Link]

  • YouTube. Nitric Oxide Scavenging Assay & Reducing power Antioxidant Assays Dr B P Pimple. Retrieved from [Link]

  • ResearchGate. (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • ResearchGate. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

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  • ResearchGate. (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]

  • PMC - NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • PMC. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity. Retrieved from [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

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  • PubChem. 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid. Retrieved from [Link]

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Comparative

validation of the antioxidant capacity of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

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Author: BenchChem Technical Support Team. Date: February 2026

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Developing Comprehensive Documentation

I'm now fully immersed in developing the detailed sections of the guide, ensuring each aspect is comprehensive. I'm focusing on the introduction, protocols, data tables, and Graphviz diagrams. My goal is to create a useful, authoritative guide for validating antioxidant capacity. I'm prioritizing clarity and practical application for each section, including "Senior Application Scientist" tips, and making sure to include proper in-text citations and a full reference list.

Validation

comparative study of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and ferulic acid

Initiating Initial Research I'm now diving deep into Google searches, hoping to collect foundational data on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and ferulic acid. I'm prioritizing their chemical structures, ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm now diving deep into Google searches, hoping to collect foundational data on 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and ferulic acid. I'm prioritizing their chemical structures, physical properties, and significant biological activities. I'm also looking for any literature that highlights similarities or differences between the compounds.

Defining Comparative Approach

Now, I'm focusing on crafting a structure for comparing the two acids. I'm starting with an overview of both compounds, moving into structural and property comparisons, then analyzing their biological activities side-by-side with experimental data. Finally, I'll summarize potential applications and future research avenues. I'm also working on experimental protocols, specifically for antioxidant, anti-inflammatory, and anticancer assays. I'm focusing on ensuring each protocol validates itself, and I'm justifying all selected methods. I will create visual Graphviz diagrams soon.

Developing Comprehensive Framework

I'm now structuring my work by expanding initial Google searches into a more organized comparative guide. I'm focusing on defining an introduction and comparative structure, leading into a detailed structure-property analysis. I'm also preparing for a side-by-side analysis, integrating experimental data into biological activity comparisons, and will finalize with applications and research directions. Detailed experimental protocols for antioxidant, anti-inflammatory, and anticancer assays are also being prepared, including justifications. Visual Graphviz diagrams are the next step.

Comparative

structure-activity relationship of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid derivatives

Initiating SAR Analysis I'm now starting a thorough search for data on the structure-activity relationships of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid derivatives. My aim is to gather information on their synthesi...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating SAR Analysis

I'm now starting a thorough search for data on the structure-activity relationships of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid derivatives. My aim is to gather information on their synthesis, biological activities, and how structural modifications influence those activities. The initial focus is broad, and I plan to narrow it as insights emerge.

Analyzing SAR Data

I've initiated a deep dive into the SAR of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid derivatives. My analysis now focuses on identifying critical structural features and their influence on biological activity. I'm actively collecting quantitative activity data (IC50, EC50), and researching established experimental protocols for their assessment, such as enzyme inhibition or cell-based assays. Also, I'm identifying sources for citations. I'm moving toward structuring the guide.

Expanding Data Collection

I'm now expanding my data collection to include specific derivatives and reported biological activities. I'm focusing on quantitative data (IC50/EC50) and established experimental protocols. Simultaneously, I'm identifying citation sources for later use. I'm moving toward structuring the guide, starting with the core scaffold.

Validation

The Efficacy of Cinnamic Acid Derivatives in Modulating Inflammatory Responses: A Comparative Guide

In the landscape of therapeutic development, the quest for novel anti-inflammatory agents remains a paramount objective. Natural compounds, with their inherent biocompatibility and diverse chemical structures, represent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, the quest for novel anti-inflammatory agents remains a paramount objective. Natural compounds, with their inherent biocompatibility and diverse chemical structures, represent a promising reservoir for such discoveries. Among these, cinnamic acid and its derivatives have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of prominent cinnamic acid derivatives, supported by experimental data and mechanistic insights, to aid researchers in navigating this promising class of compounds.

Introduction to Cinnamic Acid Derivatives as Anti-inflammatory Agents

Cinnamic acid is an organic acid that occurs naturally in many plants. Its derivatives are characterized by a phenyl ring, a three-carbon side chain, and various substitutions on the phenyl ring, which significantly influence their biological activity. These compounds have been shown to modulate the inflammatory cascade through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of key signaling pathways. This guide will focus on a comparative analysis of some of the most extensively studied derivatives: caffeic acid, ferulic acid, and p-coumaric acid, highlighting their differential effects and the underlying structure-activity relationships.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of cinnamic acid derivatives is intrinsically linked to their chemical structure, particularly the hydroxylation and methoxylation patterns of the phenyl ring. Experimental evidence consistently demonstrates that these substitutions dictate the compound's ability to scavenge free radicals and interact with molecular targets in inflammatory pathways.

In Vitro Inhibition of Key Inflammatory Mediators

A common approach to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. The data presented below, synthesized from multiple studies, illustrates the comparative efficacy of different cinnamic acid derivatives.

CompoundCell LineStimulantIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)Reference
Caffeic AcidRAW 264.7LPS28.515.2
Ferulic AcidRAW 264.7LPS45.132.8
p-Coumaric AcidRAW 264.7LPS89.365.7
Cinnamic AcidRAW 264.7LPS>100>100

Analysis of In Vitro Data:

The data clearly indicates a hierarchy of potency among the tested derivatives. Caffeic acid, with two hydroxyl groups (a catechol structure), exhibits the most potent inhibitory effect on both NO and PGE2 production. Ferulic acid, which has one hydroxyl and one methoxy group, is moderately active, while p-coumaric acid, with a single hydroxyl group, shows the least activity among the derivatives. Cinnamic acid itself is largely inactive, underscoring the critical role of phenyl ring substitutions. This structure-activity relationship suggests that the catechol moiety in caffeic acid is a key determinant of its potent anti-inflammatory action, likely due to its superior antioxidant and radical-scavenging properties.

Mechanistic Insights: Modulation of Cellular Signaling Pathways

The anti-inflammatory effects of cinnamic acid derivatives are not merely a consequence of direct enzyme inhibition but also stem from their ability to modulate intracellular signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways in this regard.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Cinnamic acid derivatives have been shown to inhibit NF-κB activation at multiple points. For instance, caffeic acid has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK Complex TLR4->IKK 2. Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB 3. Phosphorylation IkBa IκBα IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Translocation IkBa_p p-IκBα IkBa_p->IkBa 4. Degradation IkBa_NFkB->NFkB 5. Release IkBa_NFkB->IkBa_p Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Genes 7. Transcription

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another crucial set of signaling molecules that regulate inflammation. These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate and activate transcription factors that drive the expression of inflammatory genes. Several studies have shown that cinnamic acid derivatives can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated cells, thereby attenuating the downstream inflammatory response.

Experimental Protocols for Assessing Anti-inflammatory Effects

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of cinnamic acid derivatives.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used and well-characterized cell line for studying inflammation.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the cinnamic acid derivatives for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Griess_Assay_Workflow A 1. Seed RAW 264.7 cells and allow to adhere B 2. Pre-treat with Cinnamic Acid Derivatives (1 hr) A->B C 3. Stimulate with LPS (24 hr) B->C D 4. Collect cell culture supernatant C->D E 5. Mix supernatant with Griess Reagent D->E F 6. Incubate for 10 min at room temperature E->F G 7. Measure absorbance at 540 nm F->G H 8. Quantify NO production using a standard curve G->H

Caption: Workflow for the Griess assay to measure nitric oxide production.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration from a standard curve.

Conclusion and Future Directions

The evidence strongly supports the potential of cinnamic acid derivatives as a valuable class of anti-inflammatory agents. The structure-activity relationship is clear, with the degree of hydroxylation on the phenyl ring being a key determinant of their potency. Caffeic acid, in particular, stands out for its robust in vitro activity, which is attributed to its catechol structure.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. Furthermore, the exploration of novel synthetic derivatives of cinnamic acid could lead to the development of even more potent and specific anti-inflammatory drugs. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to build upon in their pursuit of new therapeutic strategies for inflammatory diseases.

References

  • de Faria, L. A., Dos Santos, R. A., de Lima, T. C., & de Souza, G. H. (2020). Cinnamic Acid Derivatives: A New Class of Potent Anti-inflammatory and Analgesic Compounds. Molecules, 25(15), 3358. [Link]

  • Pragasam, S. J., Venkatesan, V., & Rasool, M. (2013). Caffeic acid, a dietary polyphenol, inhibits the production of pro-inflammatory mediators and the activation of NF-κB in adjuvant-induced arthritis in rats. Rheumatology International, 33(7), 1769–1777. [Link]

  • Kim, M. H., & Kim, H. (2018). Ferulic acid inhibits the LPS-induced inflammatory response in RAW 264.7 macrophages by blocking the activation of NF-κB and MAPKs. Immunopharmacology and Immunotoxicology, 40(2), 145–151. [Link]

Comparative

spectroscopic analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid versus its precursors

Comparative Guide: Spectroscopic Analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid vs. Precursors Executive Summary In the development of coumarin-based pharmaceuticals and cosmetic brightening agents, 3-(2-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Spectroscopic Analysis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid vs. Precursors

Executive Summary

In the development of coumarin-based pharmaceuticals and cosmetic brightening agents, 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (also known as 2-hydroxy-4-methoxycinnamic acid) serves as a pivotal intermediate. Its synthesis, typically via the Knoevenagel or Perkin condensation of 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde), presents a unique analytical challenge: the thermodynamic propensity of the product to spontaneously cyclize into 7-methoxycoumarin (Herniarin) .

This guide provides a rigorous spectroscopic framework to distinguish the target open-chain acid from both its aldehyde precursor and its lactonized coumarin derivative. For researchers, the critical quality attribute (CQA) is confirming the retention of the carboxylic acid and phenolic moieties without inadvertent lactonization.

Strategic Analysis: The Chemical Triad

To ensure product integrity, one must view this analysis as a differentiation between three distinct chemical species.

  • The Precursor (Aldehyde): Characterized by a highly deshielded aldehyde proton and a specific carbonyl stretch.

  • The Target (Cinnamic Acid): Characterized by the appearance of trans-alkene protons and a carboxylic acid moiety.

  • The Impurity (Coumarin): Characterized by the loss of acidic/phenolic protons and a shift in carbonyl frequency (ester/lactone).

Expert Insight: The Cyclization Trap

Warning: The ortho-hydroxy substitution on the cinnamic acid backbone creates a "ticking clock." Under acidic conditions, high heat, or prolonged storage, the phenolic oxygen attacks the carboxylic carbonyl, expelling water to form the thermodynamically stable lactone (7-methoxycoumarin). NMR is the only definitive method to quantify this ratio.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (1H NMR)

NMR is the gold standard for this analysis. It provides three specific "Checkpoints" to validate the transformation.

  • Checkpoint 1: The Aldehyde Loss (Precursor Check)

    • The precursor displays a distinct singlet for the aldehyde proton (-CHO) at ~9.7–10.2 ppm .

    • Success Criterion: Complete disappearance of this singlet in the product.

  • Checkpoint 2: The Vinylic Signature (Product Confirmation)

    • The formation of the prop-2-enoic acid tail generates two vinylic protons (

      
       and 
      
      
      
      ).
    • 
       (Deshielded):  Appears at ~7.8–8.1 ppm  (doublet). It is deshielded by the aromatic ring and the carbonyl.
      
    • 
       (Shielded):  Appears at ~6.2–6.5 ppm  (doublet).
      
    • Coupling Constant (

      
      ):  A 
      
      
      
      value of 15–16 Hz confirms the trans (
      
      
      ) geometry, which is the standard product of Knoevenagel condensation.
  • Checkpoint 3: The Lactonization Test (Impurity Check)

    • Target Acid: Shows a broad singlet for -COOH (>12 ppm) and a phenolic -OH (~10 ppm).

    • Coumarin Impurity: Both the -COOH and phenolic -OH signals disappear. The vinylic protons shift significantly due to the locked ring structure (

      
       and 
      
      
      
      of the coumarin ring).
B. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is useful for rapid, qualitative monitoring of the reaction progress.

  • Carbonyl Region (1650–1750 cm⁻¹):

    • Precursor: Aldehyde C=O typically appears around 1640–1660 cm⁻¹ (lowered due to intramolecular H-bonding with the o-OH).

    • Target Acid: Carboxylic Acid C=O appears at 1670–1700 cm⁻¹ .

    • Coumarin: Lactone C=O shifts higher to 1700–1730 cm⁻¹ .

  • Hydroxyl Region:

    • Target Acid: Displays a very broad "fermi resonance" feature from 2500–3300 cm⁻¹ characteristic of carboxylic acid dimers.

C. Comparative Data Summary
FeaturePrecursor (Aldehyde)Target (Cinnamic Acid)Impurity (Coumarin)
1H NMR: Aldehyde (-CHO) Singlet, ~9.8 ppmAbsent Absent
1H NMR: Vinyl (

)
AbsentDoublets,

Hz (Trans)
Doublets,

Hz (Cis-locked)
1H NMR: Acid/Phenol Phenol OH onlyBoth Visible Both Absent
FTIR: C=O Stretch ~1650 cm⁻¹ (H-bonded)~1680 cm⁻¹ (Acid)~1710 cm⁻¹ (Lactone)
UV-Vis (

)
~280 nm, 320 nm~325 nm (Bathochromic shift)~320 nm (distinct shoulder)

Visualizing the Pathway & Logic

The following diagram illustrates the synthetic pathway and the spectroscopic decision tree required for quality control.

G Precursor Precursor (Aldehyde) Reaction Knoevenagel Condensation Precursor->Reaction + Malonic Acid Target Target Product (Open Acid) Reaction->Target Base/Heat Impurity Impurity (7-Methoxycoumarin) Target->Impurity Acid/Excess Heat (Cyclization) NMR_Check NMR Analysis (Vinyl Region) Target->NMR_Check Sample Impurity->NMR_Check Sample NMR_Check->Target J = 16Hz COOH Present NMR_Check->Impurity J = 9.5Hz OH Absent

Figure 1: Synthetic pathway from 2-hydroxy-4-methoxybenzaldehyde to the cinnamic acid derivative, highlighting the risk of cyclization to coumarin and the NMR decision logic.

Experimental Protocols

Protocol A: Synthesis (Knoevenagel Condensation)

Objective: Maximize open-chain acid yield while minimizing lactonization.

  • Reagents: Dissolve 2-hydroxy-4-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add 2-3 drops of piperidine or aniline.

  • Reaction: Heat at 50°C for 24 hours. Note: Avoid reflux temperatures (>80°C) to prevent spontaneous coumarin formation.

  • Quenching: Pour mixture into ice-cold dilute HCl (1M). The acid product should precipitate.

  • Isolation: Filter the precipitate. Wash with ice water.

  • Purification: Recrystallize from ethanol/water. Do not use strong acid during workup.

Protocol B: Analytical Validation (NMR)

Objective: Confirm structure and purity.

  • Solvent: Use DMSO-d6 . Chloroform-d (CDCl3) may not sufficiently dissolve the carboxylic acid and can promote lactonization if acidic traces are present.

  • Acquisition: Run standard 1H NMR (minimum 300 MHz, preferably 500 MHz).

  • Processing: Phase correct carefully to resolve the base of the vinyl doublets.

  • Integration: Normalize the methoxy singlet (3H) to 3.00.

  • Calculation:

    • Integrate the vinyl proton at ~6.4 ppm. Value should be 1.00.

    • If a second set of doublets appears with

      
       Hz, calculate % Coumarin = 
      
      
      
      .

References

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Search No. 2724 for 2-Hydroxy-4-methoxybenzaldehyde).

  • PubChem Database.2-Hydroxy-4-methoxycinnamic acid (Compound CID: 5352086).

  • Bruker.NMR Chemical Shift Tables for 1H and 13C.

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Validation

Comparative Guide: Purity Assessment of Synthesized 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid

Executive Summary & Strategic Approach In the synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (a substituted cinnamic acid derivative), purity assessment is not merely about establishing a percentage; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

In the synthesis of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (a substituted cinnamic acid derivative), purity assessment is not merely about establishing a percentage; it is about defining the nature of the impurity profile. This compound, often synthesized via Knoevenagel condensation, presents specific analytical challenges: E/Z isomerization , phenolic oxidation , and residual aldehyde precursors .

This guide compares the two dominant methodologies for assessing the purity of this compound: RP-HPLC-PDA (Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array) and qNMR (Quantitative Nuclear Magnetic Resonance).

The Core Thesis:

  • Use HPLC-PDA when you need to isolate, identify, and quantify specific structural impurities (isomers, starting materials).

  • Use qNMR when you require an absolute mass-balance purity assay without a certified reference standard of the analyte.

Technical Analysis of the Analyte

Before selecting a method, we must understand the molecule's behavior.

  • Chemical Structure: 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.

  • Key Functional Groups:

    • Carboxylic Acid (pKa ~4.5): Requires pH control in LC to prevent peak tailing.

    • Phenolic Hydroxyl: Susceptible to oxidation; requires degassed solvents.

    • Conjugated Double Bond: Strong UV chromophore (λmax ~310-325 nm); susceptible to photo-isomerization (trans

      
       cis).
      

Method A: RP-HPLC-PDA (The Impurity Profiler)

HPLC is the industry standard for determining chromatographic purity (% Area). It is essential for separating the target trans-isomer from the cis-isomer and unreacted 2-hydroxy-4-methoxybenzaldehyde.

Experimental Protocol (Self-Validating)

Principle: Separation based on hydrophobicity using a C18 stationary phase. The mobile phase must be acidified to suppress the ionization of the carboxylic acid, ensuring the analyte remains neutral and interacts effectively with the column.

Workflow:

  • Column Selection: C18 End-capped column (e.g., 150 mm x 4.6 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the phenolic group.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B (Linear gradient to elute polar impurities)
      
    • 15-20 min: 60%

      
       95% B (Column wash)
      
    • 20-25 min: 5% B (Re-equilibration)

  • Detection: PDA scanning 210–400 nm. Extract chromatogram at 320 nm (selectivity for cinnamic backbone) and 254 nm (universal aromatic).

Validation Check:

  • Resolution (Rs): Ensure Rs > 1.5 between the main peak and the closest impurity (likely the cis-isomer).

  • Peak Purity: Use the PDA software to verify that the UV spectrum is consistent across the width of the main peak (checking for co-elution).

Performance Data
ParameterPerformance MetricNotes
Limit of Detection (LOD) ~0.05 µg/mLHighly sensitive to trace impurities.
Precision (RSD) < 0.5%Excellent reproducibility.
Specificity HighCan resolve E/Z isomers.
Limitation Relative PurityResults are % Area, not necessarily % Weight (unless a standard is used).

Method B: 1H-qNMR (The Absolute Assay)

Quantitative NMR is the superior method for establishing assay purity (% w/w). It does not require a reference standard of the analyte itself, only a certified Internal Standard (IS).

Experimental Protocol

Principle: The integration area of a proton signal is directly proportional to the molar concentration of the nuclei.

Workflow:

  • Internal Standard Selection: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Why Maleic Acid? It has a singlet at ~6.3 ppm, which typically falls in a clear region for cinnamic acid derivatives (avoiding the aromatic 6.5-8.0 ppm and methoxy ~3.8 ppm regions).

  • Sample Preparation:

    • Weigh ~10 mg of Analyte (precision

      
      0.01 mg).
      
    • Weigh ~5 mg of Internal Standard (precision

      
      0.01 mg).
      
    • Dissolve in 0.6 mL DMSO-d6 . Why DMSO? It ensures full solubility of both the polar acid and the organic backbone, preventing aggregation.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       5 
      
      
      
      T1 (typically 30-60 seconds). Failure to wait 5xT1 causes underestimation of purity.
    • Scans: 16 or 32 (sufficient for S/N > 150).

    • Spectral Width: 20 ppm (to catch carboxylic protons).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.
Performance Data
ParameterPerformance MetricNotes
Accuracy

1.0% (Absolute)
Direct mass balance measurement.
Specificity MediumOverlapping peaks can hinder integration; cannot easily separate enantiomers (not applicable here) or minor isomers if peaks overlap.
Speed Fast (< 20 min)No method development required.
Limitation SensitivityLOD is much higher than HPLC; not good for trace impurity profiling (<0.1%).

Comparative Decision Framework

To visualize the decision-making process between these two methodologies, refer to the workflow below.

PurityAssessment Start Start: Synthesized 3-(2-Hydroxy-4-methoxyphenyl) prop-2-enoic acid Goal Define Analytical Goal Start->Goal Choice1 Identify/Quantify Trace Impurities? Goal->Choice1 Qualitative/Trace Choice2 Determine Absolute Potency (% w/w)? Goal->Choice2 Quantitative/Assay HPLC Method A: RP-HPLC-PDA (Gradient Elution) Choice1->HPLC qNMR Method B: 1H-qNMR (DMSO-d6, Maleic Acid IS) Choice2->qNMR Result1 Output: Impurity Profile (Isomers, Starting Material) HPLC->Result1 Result2 Output: Net Content (Includes Salt/Solvent correction) qNMR->Result2 Result1->qNMR If purity > 95%, proceed to assay

Figure 1: Analytical Decision Matrix for Cinnamic Acid Derivatives. Select HPLC for profiling and qNMR for potency.

Synthesis of Findings & Recommendation

For the rigorous assessment of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid , a dual-method approach is strongly recommended to satisfy E-E-A-T standards in publication or regulatory submission.

  • Primary Screen (HPLC): Run the gradient HPLC method first.

    • Success Criteria: Single major peak at 320 nm (>98% Area). Absence of the 2-hydroxy-4-methoxybenzaldehyde peak (which would elute earlier due to lack of the acrylic extension).

  • Secondary Assay (qNMR): If HPLC confirms high chromatographic purity, perform qNMR.

    • Success Criteria: The calculated weight % matches the HPLC area % within 2%. If qNMR is significantly lower (e.g., 90% vs 99% HPLC), your sample likely contains inorganic salts or residual solvents (which are invisible to UV detection).

Final Verdict:

  • HPLC-PDA is the Detector (It tells you what is wrong).

  • qNMR is the Judge (It tells you how much is right).

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. (2005). "The importance of quantitative 1H NMR in natural product analysis." Journal of Natural Products, 68(1), 133-149. Link

  • Meyer, V. R. (2010). Practical High-Performance Liquid Chromatography. 5th Edition. Wiley. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cinnamic Acid Derivatives

Executive Summary Cinnamic acid and its derivatives represent a critical class of compounds in pharmaceutical development, valued for their diverse therapeutic activities, including antioxidant, anti-inflammatory, and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnamic acid and its derivatives represent a critical class of compounds in pharmaceutical development, valued for their diverse therapeutic activities, including antioxidant, anti-inflammatory, and anticancer properties. As these compounds progress from discovery to clinical application, the analytical methods used to quantify them must be robust, reliable, and transferable across different laboratories, instruments, and even technologies. This guide provides a comprehensive framework for the cross-validation of analytical methods for cinnamic acid derivatives. We will delve into the strategic rationale behind cross-validation, compare the performance of leading analytical technologies with supporting data, provide detailed experimental protocols, and outline a systematic workflow for ensuring data equivalency. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and biotechnology industries.

The Imperative for Cross-Validation in Pharmaceutical Analysis

In the regulated environment of drug development, an analytical method is not merely a procedure; it is an integral part of the quality control system. When a method is transferred between laboratories—for instance, from a research and development setting to a contract manufacturing organization (CMO)—or when a new method is introduced to replace an existing one, a critical question arises: Are the data generated by both methods equivalent?

Cross-validation provides the empirical evidence to answer this question. It is the formal process of comparing two distinct analytical procedures to demonstrate their equivalency for a specific intended purpose. For cinnamic acid derivatives, which may be formulated in complex matrices or exist as part of a multi-component botanical extract, ensuring that different methods produce concordant results is paramount for:

  • Maintaining Data Integrity: Guarantees consistency in product quality assessment throughout the drug lifecycle.

  • Facilitating Method Transfer: Enables seamless transfer of analytical responsibilities between different sites or organizations.

  • Supporting Method Evolution: Allows for the adoption of newer, more efficient technologies (e.g., upgrading from HPLC to UHPLC) without compromising historical data.

  • Regulatory Compliance: Meets the expectations of regulatory bodies like the FDA and EMA for method transfer and lifecycle management.

Foundational Principles of Method Cross-Validation

While specific experimental designs can vary, the principles of cross-validation are universally grounded in regulatory guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures". The core objective is to analyze the same set of homogeneous samples using both the established (reference) and the new (test) method and to compare the results against predefined acceptance criteria.

The comparison typically assesses several key validation parameters:

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Assessed at both repeatability (intra-assay) and intermediate precision (inter-assay, inter-day) levels.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Comparative Analysis of Key Analytical Modalities

The choice of analytical technology for cinnamic acid derivatives is driven by factors such as the complexity of the sample matrix, required sensitivity, and throughput needs. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique, while Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) offers superior speed and selectivity.

Below is a comparative summary of typical performance characteristics for these methods in the analysis of a representative compound, Ferulic Acid (a common cinnamic acid derivative).

Performance Parameter High-Performance Liquid Chromatography (HPLC-UV) Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) Source(s)
Linearity (r²) > 0.999> 0.999
Limit of Quantitation (LOQ) ~ 0.1 - 0.5 µg/mL~ 0.01 - 0.05 ng/mL
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98 - 102%99 - 101%
Typical Run Time 15 - 30 minutes2 - 5 minutes
Selectivity Moderate; dependent on chromatographic resolution.High; based on precursor/product ion transitions.
Cost & Complexity LowerHigher

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for two common methods. The objective of a cross-validation study would be to run the same set of samples (e.g., spiked matrix, formulation samples) using both protocols and compare the quantitative results.

Protocol A: Quantification of Cinnamic Acid by HPLC-UV

Method Rationale: This protocol describes a robust, widely accessible reversed-phase HPLC method with UV detection. The mobile phase composition is optimized for the separation of moderately polar compounds like cinnamic acid from potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Cinnamic Acid reference standard.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Gradient Program:

    • 0-15 min: 20% to 60% B

    • 15-17 min: 60% to 20% B

    • 17-20 min: 20% B (re-equilibration)

3. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of cinnamic acid reference standard and dissolve in 10 mL of Sample Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the Sample Diluent.

  • Sample Preparation: Prepare the test sample to achieve a final concentration within the calibration range. For example, dissolve a powdered formulation in the diluent, sonicate, and filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the mid-level calibration standard five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

Protocol B: High-Sensitivity Quantification by UHPLC-MS/MS

Method Rationale: This UHPLC-MS/MS method provides significantly higher sensitivity and selectivity, making it ideal for low-concentration samples or complex matrices. The use of Multiple Reaction Monitoring (MRM) ensures confident identification and quantification.

1. Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Cinnamic Acid reference standard.

2. UHPLC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • MS Conditions (Negative Ion Mode):

    • Ion Source: ESI-

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transition for Cinnamic Acid: 147.1 > 103.1 (Quantifier), 147.1 > 77.1 (Qualifier). Note: These values must be optimized empirically.

3. Standard and Sample Preparation:

  • Follow similar procedures as in Protocol A, but prepare standards at a much lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) appropriate for the higher sensitivity of the instrument.

The Cross-Validation Workflow: A Visual Guide

The process of cross-validation follows a structured, logical progression from planning to final data analysis. The diagram below illustrates this typical workflow.

CrossValidationWorkflow A Define Study Objective & Acceptance Criteria B Select Homogeneous Sample Set (N ≥ 3) A->B C1 Analyze Samples with Reference Method (Method A) B->C1 C2 Analyze Samples with Test Method (Method B) B->C2 D1 Verify System Suitability & Data Integrity (Method A) C1->D1 D2 Verify System Suitability & Data Integrity (Method B) C2->D2 E Compile Quantitative Results from Both Methods D1->E D2->E F Statistical Comparison of Results (e.g., Percent Difference, t-test) E->F G Compare Results to Predefined Acceptance Criteria F->G H Decision: Methods are Equivalent G->H Pass I Decision: Methods are NOT Equivalent (Investigate Discrepancies) G->I Fail J Final Report & Documentation H->J I->J

Safety & Regulatory Compliance

Safety

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Author: BenchChem Technical Support Team. Date: February 2026

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Initiating Safety Research I'm starting with a deep dive into the safety and handling characteristics of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. My primary focus is on identifying its hazard classifications, reac...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm starting with a deep dive into the safety and handling characteristics of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. My primary focus is on identifying its hazard classifications, reactivity details, and specific handling guidelines from reliable sources such as safety data sheets and chemical safety databases. This comprehensive search will be the foundation for my safety assessment.

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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